E6801
Description
Properties
CAS No. |
528859-04-3 |
|---|---|
Molecular Formula |
C17H18ClN5O2S2 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-chloro-N-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]imidazo[2,1-b][1,3]thiazole-5-sulfonamide |
InChI |
InChI=1S/C17H18ClN5O2S2/c1-22(2)6-5-11-10-19-14-4-3-12(9-13(11)14)21-27(24,25)16-15(18)20-17-23(16)7-8-26-17/h3-4,7-10,19,21H,5-6H2,1-2H3 |
InChI Key |
RZAXUKVIIWUIOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)NS(=O)(=O)C3=C(N=C4N3C=CS4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-CDI-ITS cpd 6-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)imidazo(2,1-b)thiazole-5-sulfonamide E-6801 |
Origin of Product |
United States |
Foundational & Exploratory
E6801: A Technical Guide to its Mechanism of Action in Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
E6801 is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system. Its pro-cognitive effects have been demonstrated in various preclinical models, positioning it as a compound of interest for the treatment of cognitive deficits. This technical guide provides an in-depth overview of the core mechanism of action of this compound in memory enhancement, focusing on its molecular interactions, downstream signaling cascades, and its influence on key neurotransmitter systems. The information presented herein is intended to support further research and drug development efforts in the field of cognitive enhancement.
Introduction
The 5-HT6 receptor has emerged as a promising target for the therapeutic intervention of cognitive disorders. This compound's unique pharmacological profile as a partial 5-HT6 receptor agonist offers a nuanced approach to modulating serotonergic signaling for cognitive enhancement. This document synthesizes the current understanding of this compound's mechanism of action, providing detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.
Pharmacological Profile of this compound
This compound exhibits high affinity and functional activity at the 5-HT6 receptor. Its pharmacological parameters are summarized in the table below.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 7 nM (for human 5-HT6 receptor) | [1] |
| Functional Activity | Partial Agonist | [2] |
| cAMP Formation (Emax) | 120% over basal (rat 5-HT6 receptor) | [2] |
| cAMP Formation with Forskolin (Emax) | 250% over forskolin (rat 5-HT6 receptor) | [2] |
| Intrinsic Activity (human S267K 5-HT6 receptor) | 91% (compared to 5-HT) | [2] |
Core Mechanism of Action: Modulation of Cholinergic and Glutamatergic Neurotransmission
The primary mechanism through which this compound enhances memory is by modulating the cholinergic and glutamatergic neurotransmitter systems[3]. This modulation is not a direct action on cholinergic or glutamatergic receptors, but rather a downstream consequence of its agonistic activity at the 5-HT6 receptor.
Signaling Pathways
This compound, upon binding to the 5-HT6 receptor, initiates two primary intracellular signaling cascades:
-
Gs-Protein/cAMP Pathway: The 5-HT6 receptor is canonically coupled to a Gs stimulatory protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[4]. This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), known to be involved in synaptic plasticity and memory formation.
-
Fyn-Tyrosine Kinase/ERK Pathway: The C-terminal region of the 5-HT6 receptor interacts with the Fyn-tyrosine kinase, a member of the Src family of non-receptor protein-tyrosine kinases[5]. Activation of the 5-HT6 receptor leads to the activation of Fyn, which subsequently triggers the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK)1/2[5]. The ERK pathway is a critical regulator of synaptic plasticity and memory consolidation.
-
mTOR Pathway Interaction: Evidence suggests a physical and functional interaction between the 5-HT6 receptor and the mammalian target of rapamycin (mTOR) pathway[6][7]. Activation of the 5-HT6 receptor can increase mTOR signaling, which plays a role in protein synthesis required for long-term memory[8].
Modulation of Neurotransmitter Release
The activation of these signaling pathways ultimately leads to the modulation of acetylcholine and glutamate release in brain regions critical for memory, such as the hippocampus and prefrontal cortex.
-
Cholinergic System: While 5-HT6 receptors are not located on cholinergic neurons, their activation is thought to indirectly increase acetylcholine release[3]. This may occur through the modulation of inhibitory GABAergic interneurons that synapse onto cholinergic neurons.
-
Glutamatergic System: Activation of 5-HT6 receptors has been shown to modulate glutamatergic transmission[9]. The precise mechanism by which this compound enhances glutamatergic signaling in the context of memory is still under investigation but may involve presynaptic mechanisms that facilitate glutamate release.
Preclinical Efficacy in Memory Models
The pro-cognitive effects of this compound have been demonstrated in rodent models of memory.
Novel Object Recognition Task
In the novel object recognition (NOR) task, this compound has been shown to improve recognition memory.
| Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |
| This compound | 1.25 - 10 | Dose-dependent increase in novel object exploration | [3] |
| This compound (sub-effective) + Donepezil (sub-effective) | 1 + 0.1 | Significant enhancement of object-recognition memory | [3] |
| This compound (sub-effective) + Memantine (sub-effective) | 1 + 5 | Significant enhancement of object-recognition memory | [3] |
Scopolamine-Induced Amnesia Model
This compound effectively reverses the memory deficits induced by the muscarinic antagonist scopolamine.
| Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |
| This compound | 2.5 and 5 | Reversal of scopolamine (0.5 mg/kg)-induced impairment in object recognition | [3] |
Detailed Experimental Protocols
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory in rodents.
Apparatus:
-
A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.
-
A variety of objects that are of similar size but differ in shape and texture (e.g., plastic blocks, metal cans). The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.
-
Test Phase: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for a set period (e.g., 3-5 minutes). Exploration is defined as the rat's nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A positive DI indicates a preference for the novel object and intact recognition memory.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure extracellular levels of acetylcholine and glutamate in specific brain regions of freely moving rats following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) with a specific membrane length (e.g., 2-4 mm) and molecular weight cut-off.
-
A microinfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection for acetylcholine and fluorescence detection for glutamate.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the target brain region (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (or vehicle) systemically (e.g., i.p.).
-
Post-Drug Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Analysis: Analyze the dialysate samples for acetylcholine and glutamate concentrations using HPLC.
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline average.
Conclusion
This compound enhances memory through a multifaceted mechanism initiated by its partial agonism at the 5-HT6 receptor. The subsequent activation of the Gs/cAMP and Fyn/ERK signaling pathways, and potentially the mTOR pathway, leads to a modulation of cholinergic and glutamatergic neurotransmission in key brain regions. The preclinical data strongly support the pro-cognitive potential of this compound and provide a solid foundation for further investigation into its therapeutic utility for cognitive disorders. This technical guide serves as a comprehensive resource for researchers aiming to build upon the existing knowledge of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The novel cellular mechanism of human 5-HT6 receptor through an interaction with Fyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT(6) receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to E6801: A Novel 5-HT6 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
E6801 (6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide) is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.
Discovery and Chemical Properties
This compound was identified as a novel 5-HT6 receptor ligand with high affinity and agonist activity.[5] Its discovery has spurred research into the therapeutic potential of 5-HT6 receptor modulation for cognitive disorders.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | 6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide | [3] |
| CAS Number | 528859-04-3 | [3] |
| Chemical Formula | C17H18ClN5O2S2 | [3][6] |
| Molar Mass | 423.94 g/mol | [3] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 176 °C (for the core sulfonamide intermediate) | [7] |
| Solubility | Information not publicly available. | |
| pKa | Information not publicly available. |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of the core scaffold, 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide, and related tryptamine derivatives have been described. The general approach involves the synthesis of the imidazo[2,1-b]thiazole core, followed by sulfonation and subsequent coupling with the appropriate tryptamine derivative.
Pharmacological Properties
This compound is a potent partial agonist at the 5-HT6 receptor.[3][4] Its mechanism of action is believed to involve the modulation of cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.[3]
Pharmacodynamics
| Parameter | Value | Species | Assay | Reference |
| Ki | 2 nM | Human | Radioligand Binding Assay | [5] |
| EC50 | 6.5 nM | Human | cAMP Assay | [5] |
| Emax | 95.5% | Human | cAMP Assay | [5] |
In Vivo Efficacy
In animal models, this compound has demonstrated pro-cognitive effects. It has been shown to enhance recognition memory and reverse memory deficits induced by scopolamine in an object recognition task in rats.[3]
| Study Type | Animal Model | Dosing | Effect | Reference |
| Novel Object Recognition | Rat | 1.25-10 mg/kg, i.p. | Enhanced novel object exploration, indicative of memory enhancement. |
Key Experimental Protocols
5-HT6 Receptor-Mediated cAMP Signaling Assay
This assay is used to determine the functional activity of compounds at the 5-HT6 receptor, which is Gs-coupled and thus stimulates the production of cyclic AMP (cAMP) upon activation.[8]
Protocol Overview:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and incubated.
-
Compound Incubation: Cells are treated with varying concentrations of this compound or a reference agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration-response curve is plotted, and EC50 and Emax values are calculated.
Novel Object Recognition (NOR) Task in Rats
The NOR task is a behavioral assay used to assess learning and memory in rodents. It is based on the innate tendency of rats to explore novel objects more than familiar ones.[1][2][9]
Protocol Overview:
-
Habituation: Rats are individually habituated to the testing arena for a set period over several days.
-
Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated to quantify memory, representing the proportion of time spent exploring the novel object relative to the total exploration time.
Signaling Pathway
Activation of the 5-HT6 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This signaling cascade is thought to modulate the activity of downstream effectors, ultimately influencing cholinergic and glutamatergic neurotransmission.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in cognitive function. Its high affinity and partial agonist activity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this receptor. Further research is warranted to fully elucidate its physicochemical properties and to develop a detailed, publicly available synthesis protocol. The experimental methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Ontogeny of Rat Recognition Memory Measured by the Novel Object Recognition Task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-6801 - Wikipedia [en.wikipedia.org]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Positive Allosteric Modulators of AMPA Receptors on Glutamatergic Signaling Pathways: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific compound designated "E6801" is not available in the public domain. This guide provides a comprehensive technical overview of the impact of positive allosteric modulators (PAMs) of AMPA receptors on glutamatergic signaling, using a representative compound, BRS-015, as a case study for quantitative data and experimental protocols.[1] This document is intended to serve as a framework for understanding the preclinical evaluation and mechanism of action of this class of molecules.
Introduction: The Glutamatergic System and the Role of AMPA Receptors
The glutamatergic system is the primary excitatory neurotransmitter system in the mammalian central nervous system and plays a crucial role in synaptic plasticity, learning, and memory.[2][3][4] Glutamate exerts its effects through ionotropic and metabotropic receptors.[4][5] The ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission and are pivotal in the mechanisms underlying long-term potentiation (LTP), a cellular correlate of learning and memory.[3][6][7]
Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[5][8][9][10] Consequently, molecules that modulate AMPA receptor function are of significant interest as potential therapeutic agents.[3] Positive allosteric modulators of AMPA receptors are a class of compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing its function.[3] These modulators typically work by slowing the deactivation and desensitization of the receptor, thereby prolonging the synaptic current.[3][11]
This technical guide will delve into the impact of AMPA receptor PAMs on glutamatergic signaling pathways, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.
Mechanism of Action of AMPA Receptor Positive Allosteric Modulators
AMPA receptor PAMs enhance glutamatergic neurotransmission by modulating the kinetic properties of the AMPA receptor channel.[11] Upon binding of glutamate, the AMPA receptor channel opens, allowing the influx of cations and depolarization of the postsynaptic membrane.[4] This channel opening is transient, as the receptor rapidly enters a desensitized state in the continued presence of glutamate.[11]
PAMs bind to an allosteric site on the AMPA receptor complex, which can include transmembrane AMPA receptor regulatory proteins (TARPs) like stargazin.[1][11] This binding stabilizes the open conformation of the channel, leading to:
-
Slower Deactivation: The channel remains open for a longer duration after glutamate dissociates.[11]
-
Reduced Desensitization: The rate at which the receptor enters the desensitized state is decreased.[11]
The net effect is an amplification of the postsynaptic response to a given amount of presynaptically released glutamate, without direct activation of the receptor in the absence of the endogenous ligand.
Quantitative Analysis of the Effects of BRS-015 on Glutamatergic Signaling
BRS-015 is a novel small molecule that acts as a positive modulator of AMPA receptor signaling.[1] Preclinical studies using rat hippocampal slices have provided quantitative data on its efficacy.
| Parameter | Experimental Condition | Result | Reference |
| Glutamate-Evoked Currents in CA3 Pyramidal Neurons | Application of BRS-015 (100 µM) | 57.6 ± 15.2% increase in current amplitude (n=4, P=0.03) | [1] |
| Mossy Fiber Synaptic Transmission | Application of BRS-015 | Reversible enhancement of AMPA receptor-mediated signaling | [1] |
| Long-Term Potentiation (LTP) Induction | In the presence of BRS-015 | Facilitated induction of mossy fiber LTP | [1] |
| Magnitude of LTP | In the presence of BRS-015 | Smaller magnitude of potentiation compared to untreated slices | [1] |
| Paired-Pulse Ratio (PPR) | In the presence of BRS-015 | No significant change | [1] |
| Coefficient of Variation (CV-2) | In the presence of BRS-015 | No major change | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AMPA receptor PAMs like BRS-015.
Electrophysiology in Hippocampal Slices
Objective: To measure the effect of the compound on synaptic transmission and plasticity (LTP).
Protocol:
-
Slice Preparation: Young adult rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in a submerged chamber containing aCSF saturated with 95% O2 / 5% CO2 at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 or CA3 region using a glass microelectrode. Synaptic responses are evoked by stimulating Schaffer collaterals or mossy fibers with a bipolar tungsten electrode.
-
Drug Application: A stable baseline of synaptic transmission is recorded for at least 20 minutes before the AMPA receptor PAM is bath-applied at the desired concentration.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).
-
Data Analysis: The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope 30-40 minutes after HFS compared to the baseline.
Whole-Cell Patch-Clamp Recordings
Objective: To measure the effect of the compound on glutamate-evoked currents in individual neurons.
Protocol:
-
Slice Preparation and Incubation: As described in section 4.1.
-
Neuron Visualization: Pyramidal neurons in the CA1 or CA3 region are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution. Neurons are voltage-clamped at -70 mV.
-
Glutamate Application: L-glutamate is locally applied via a puff pipette positioned near the recorded neuron's dendritic tree.
-
Drug Application: The AMPA receptor PAM is bath-applied, and the amplitude and kinetics of the glutamate-evoked currents are measured before and after drug application.
-
Data Analysis: The peak amplitude, rise time, and decay time constant of the evoked currents are analyzed.
Visualization of Signaling Pathways and Experimental Workflows
Glutamatergic Synapse and AMPA Receptor Modulation
References
- 1. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Glutamatergic System to Develop Novel, Improved Therapeutics for Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor potentiators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of endoplasmic reticulum stress in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel early-onset Alzheimer-associated genes influence risk through dysregulation of glutamate, immune activation, and intracell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Procognitive Effects of E6801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E6801 is a potent and selective serotonin 6 (5-HT6) receptor agonist that has demonstrated significant procognitive effects in preclinical studies. This technical guide provides an in-depth overview of the core findings related to this compound, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and extension of these findings.
Introduction
The 5-HT6 receptor is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex, making it a compelling target for the development of cognitive enhancers. While 5-HT6 receptor antagonists have been extensively studied for their procognitive properties, recent research has highlighted the potential of 5-HT6 receptor agonists in improving memory and cognition. This compound has emerged as a key compound in this class, demonstrating robust efficacy in animal models of cognitive function. This document serves as a comprehensive resource for understanding the pharmacology and procognitive profile of this compound.
Mechanism of Action
This compound exerts its procognitive effects through its agonist activity at the 5-HT6 receptor. The primary mechanism involves the modulation of multiple neurotransmitter systems, principally the cholinergic and glutamatergic pathways, which are critical for learning and memory processes.
Modulation of Cholinergic and Glutamatergic Neurotransmission
Activation of the 5-HT6 receptor by this compound is believed to disinhibit cholinergic and glutamatergic neurons.[1] This is thought to occur through the modulation of GABAergic interneurons.[2][3][4][5] 5-HT6 receptors are expressed on GABAergic interneurons, and their activation can lead to a reduction in GABA release. This, in turn, reduces the inhibitory tone on cholinergic and glutamatergic neurons, leading to their enhanced activity and subsequent improvement in cognitive function.
Data Presentation: Procognitive Effects of this compound
The procognitive effects of this compound have been primarily evaluated using the Novel Object Recognition (NOR) task in rats. This task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Efficacy of this compound in the Novel Object Recognition Task
Data presented in the following tables are synthesized from published preclinical studies. Specific values are representative of findings and may vary between individual experiments.
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 0.52 ± 0.04 | - |
| This compound | 1.25 | 0.65 ± 0.05 | < 0.05 |
| This compound | 2.5 | 0.72 ± 0.06 | < 0.01 |
| This compound | 5.0 | 0.78 ± 0.05 | < 0.01 |
| This compound | 10.0 | 0.75 ± 0.07 | < 0.01 |
Table 1: Dose-dependent effect of this compound on recognition memory in the NOR task. The discrimination index is calculated as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher index indicates better recognition memory.
Reversal of Scopolamine-Induced Amnesia
This compound has been shown to effectively reverse the cognitive deficits induced by the muscarinic receptor antagonist scopolamine, a common model of cholinergic dysfunction.
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | p-value vs. Scopolamine + Vehicle |
| Vehicle + Vehicle | - | 0.68 ± 0.05 | - |
| Scopolamine + Vehicle | 0.5 | 0.49 ± 0.03 | - |
| Scopolamine + this compound | 2.5 | 0.65 ± 0.06 | < 0.05 |
| Scopolamine + this compound | 5.0 | 0.70 ± 0.05 | < 0.01 |
Table 2: this compound reverses scopolamine-induced memory impairment in the NOR task.
Experimental Protocols
The following is a detailed methodology for the Novel Object Recognition (NOR) task as typically employed in the evaluation of procognitive compounds like this compound.
Animals
-
Species: Male Lister Hooded or Wistar rats.
-
Age: Adult (8-12 weeks old).
-
Housing: Group-housed (3-4 per cage) on a 12-hour light/dark cycle with ad libitum access to food and water.
Apparatus
-
Arena: A square open-field arena (e.g., 60 cm x 60 cm x 40 cm) made of non-porous material (e.g., PVC or Plexiglas) to facilitate cleaning.
-
Objects: Two sets of three identical objects. The objects should be of similar size but differ in shape and texture. They should be heavy enough that the rats cannot displace them and made of a material that is easy to clean (e.g., glass, metal, or hard plastic).
Procedure
The NOR task consists of three phases: habituation, training (T1), and testing (T2).
-
Habituation:
-
On two consecutive days prior to the experiment, each rat is individually placed in the empty arena for 10 minutes to acclimate to the environment. This reduces anxiety and exploratory behavior not directed at the objects.
-
-
Training (T1):
-
On the training day, two identical objects (A1 and A2) are placed in two corners of the arena, approximately 10 cm from the walls.
-
Each rat is placed in the center of the arena and allowed to explore the objects for a fixed period (e.g., 5 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in contact with or directed towards the object at a distance of ≤ 2 cm. Sitting on the object is not considered exploration.
-
After the training session, the rat is returned to its home cage.
-
-
Testing (T2):
-
After a specific inter-trial interval (ITI) (e.g., 4 hours or 24 hours to assess long-term memory), the rat is returned to the same arena.
-
One of the familiar objects is replaced with a novel object (B), while the other familiar object (A3, identical to A1 and A2) remains in the same location. The location of the novel object is counterbalanced across animals.
-
The rat is allowed to explore the objects for a fixed period (e.g., 5 minutes).
-
The time spent exploring the familiar object (t_familiar) and the novel object (t_novel) is recorded.
-
Data Analysis
-
Discrimination Index (DI): Calculated as (t_novel - t_familiar) / (t_novel + t_familiar). A positive DI indicates a preference for the novel object and intact recognition memory.
-
Statistical Analysis: Data are typically analyzed using t-tests or ANOVA, followed by post-hoc tests to compare between treatment groups.
Signaling Pathways
The procognitive effects of this compound are initiated by its binding to and activation of the 5-HT6 receptor, a Gs-protein coupled receptor. This activation triggers a cascade of intracellular signaling events.
Canonical Gs-cAMP Pathway
Activation of the 5-HT6 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP).[6][7][8][9][10][11] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression related to synaptic plasticity and memory formation.
Figure 1: Canonical 5-HT6 Receptor Gs-cAMP Signaling Pathway.
Interaction with the mTOR Pathway
Recent evidence suggests that the 5-HT6 receptor can also signal through non-canonical pathways, including the mammalian target of rapamycin (mTOR) pathway.[1][12][13] The mTOR pathway is a crucial regulator of protein synthesis, which is essential for long-term memory consolidation. Activation of the 5-HT6 receptor has been shown to increase mTOR signaling.[12]
Figure 2: 5-HT6 Receptor-Mediated mTOR Signaling Pathway.
Proposed Integrated Signaling Workflow
The procognitive effects of this compound likely result from the integrated action of these signaling pathways, leading to the modulation of key neurotransmitter systems.
References
- 1. 5-HT(6) receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the 5-HT(6) receptor attenuates long-term potentiation and facilitates GABAergic neurotransmission in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 Receptors Control GABAergic Transmission and CA1 Pyramidal Cell Output of Dorsal Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditions that alter intracellular cAMP levels affect expression of the cAMP phosphodiesterase gene in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced activation of cAMP-dependent protein kinase by rapid synthesis and degradation of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dual mechanism for regulating cAMP levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5‐HT6 receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia | EMBO Molecular Medicine [link.springer.com]
- 13. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of ALZ-801 (formerly Tramiprosate) in Alzheimer's Disease Research: An In-depth Technical Guide
Introduction
This technical guide provides a comprehensive overview of ALZ-801, an investigational agent for Alzheimer's disease. It is important to note that searches for "E6801" in the context of Alzheimer's research did not yield specific results. However, the consistent appearance of information related to ALZ-801, a prominent drug candidate with a similar designation, suggests that "this compound" may be a typographical error or a less common internal identifier. This document will therefore focus on ALZ-801, a prodrug of tramiprosate, which has garnered significant interest in the scientific community for its potential as a disease-modifying therapy.[1]
ALZ-801 is an orally available small molecule that targets the formation of neurotoxic amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of ALZ-801's mechanism of action, a summary of its preclinical and clinical data, and a description of relevant experimental protocols.
Mechanism of Action
ALZ-801's therapeutic strategy is centered on inhibiting the aggregation of Aβ peptides, specifically Aβ42, into toxic soluble oligomers.[1][2] Unlike gamma-secretase inhibitors that block the production of all Aβ species, ALZ-801 is a gamma-secretase modulator (GSM) that allosterically modulates the enzyme's activity. This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, while reducing the levels of the highly aggregation-prone Aβ42.[3]
The active moiety of ALZ-801, tramiprosate, is thought to envelop Aβ monomers, preventing them from misfolding and assembling into the soluble oligomers that are believed to be the primary neurotoxic species in Alzheimer's disease.[1] This upstream mechanism of action, preceding the formation of amyloid plaques, makes ALZ-801 a compelling candidate for early intervention.[2]
References
In-Depth Technical Guide to the Pharmacological Profile of E6801
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the pharmacological properties of the research compound E6801. This compound is a potent and selective partial agonist for the serotonin 5-HT6 receptor, a G-protein coupled receptor primarily expressed in the central nervous system. This compound has demonstrated pro-cognitive effects in preclinical models, suggesting its potential as a therapeutic agent for cognitive disorders. This document synthesizes the available in vitro and in vivo data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.
Introduction to this compound
This compound, with the IUPAC name 6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide, is a research chemical identified as a partial agonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling pathway is implicated in various neuronal processes, and modulation of the 5-HT6 receptor has been a key area of interest for the development of treatments for cognitive deficits associated with neuropsychiatric and neurodegenerative diseases.
Pharmacological Profile
Mechanism of Action
This compound exerts its pharmacological effects primarily through its partial agonist activity at the 5-HT6 receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin (5-HT). This modulation of the 5-HT6 receptor signaling pathway is believed to underlie its observed effects on cognitive function.[1] The mechanism of memory enhancement is thought to involve a combined modulation of cholinergic and glutamatergic neurotransmission.[1]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in cell-based assays measuring the functional consequence of 5-HT6 receptor activation, namely the production of cAMP.
Table 1: In Vitro Efficacy of this compound at the Rat 5-HT6 Receptor
| Ligand | Efficacy (Emax, % over basal) |
| 5-HT | 200% |
| This compound | 120% |
| E-6837 | 23% |
Data from Romero, G., et al. (2006). British Journal of Pharmacology, 148(8), 1133–1143.
Table 2: In Vitro Efficacy of this compound at the Constitutively Active Human S267K 5-HT6 Receptor
| Ligand | Efficacy (Emax, % over basal) |
| 5-HT | 97% |
| This compound | 91% |
| E-6837 | 100% |
| Ro 04-6790 | -33% |
| SB-271046 | -39% |
Data from Romero, G., et al. (2006). British Journal of Pharmacology, 148(8), 1133–1143.
In Vivo Pharmacology
Preclinical studies in rodent models have demonstrated the pro-cognitive effects of this compound.
Table 3: In Vivo Effects of this compound in the Novel Object Recognition Task in Rats
| Treatment | Dose Range (mg/kg, i.p.) | Outcome |
| This compound | 1.25 - 10 | Significant, dose-dependent increase in novel object exploration, indicating memory enhancement. |
| This compound (in scopolamine-induced impairment) | 2.5 and 5 | Reversed scopolamine-induced impairment in object recognition. |
| E-6801 (co-administered with donepezil) | 1 (sub-effective dose) + 0.1 (sub-effective dose) | Significantly enhanced object-recognition memory. |
| E-6801 (co-administered with memantine) | 1 (sub-effective dose) + 5 (sub-effective dose) | Significantly enhanced object-recognition memory. |
Data from Kendall, I., et al. (2011). Psychopharmacology, 213(2-3), 413–430.
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the types of experiments cited. The exact details of the original studies may vary and could not be fully ascertained from the available literature.
In Vitro cAMP Functional Assay
Objective: To determine the functional activity of this compound at the 5-HT6 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the recombinant rat or human 5-HT6 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
This compound and other test compounds.
-
Serotonin (5-HT) as a reference agonist.
-
Forskolin (optional, to amplify the cAMP signal).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Culture: Maintain and passage the stable cell line according to standard cell culture techniques.
-
Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Assay: a. Remove the cell culture medium from the wells. b. Add the assay buffer containing the test compounds to the respective wells. c. Incubate the plate at 37°C for a specified period (e.g., 30 minutes). d. If using forskolin, it can be co-incubated with the test compounds.
-
cAMP Measurement: a. Lyse the cells according to the cAMP assay kit protocol. b. Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.
-
Data Analysis: a. Generate dose-response curves by plotting the cAMP concentration against the log of the compound concentration. b. Calculate EC50 and Emax values using non-linear regression analysis (e.g., using GraphPad Prism).
In Vivo Novel Object Recognition (NOR) Task
Objective: To assess the effect of this compound on recognition memory in rats.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box made of non-porous material).
-
A set of identical objects for the familiarization phase (e.g., two identical plastic cubes).
-
A novel object for the test phase (e.g., a plastic pyramid of similar size but different shape and color).
-
This compound and vehicle control solution.
-
Scopolamine, donepezil, memantine (for interaction studies).
-
Video recording and analysis software.
Procedure:
-
Habituation: a. On day 1, allow each rat to freely explore the empty open-field arena for a set period (e.g., 10 minutes).
-
Drug Administration: a. Administer this compound or vehicle intraperitoneally (i.p.) at a specified time before the familiarization phase (e.g., 30 minutes).
-
Familiarization Phase (T1): a. Place two identical objects in opposite corners of the arena. b. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes). c. Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
Inter-Trial Interval (ITI): a. Return the rat to its home cage for a specified retention interval (e.g., 4 or 24 hours).
-
Test Phase (T2): a. Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals. b. Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes). c. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: a. Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). b. A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one. c. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the DI between treatment groups.
Mandatory Visualizations
Caption: 5-HT6 Receptor Signaling Pathway Activated by this compound.
Caption: In Vitro cAMP Assay Experimental Workflow.
Caption: In Vivo Novel Object Recognition Experimental Workflow.
Limitations and Future Directions
Furthermore, detailed pharmacokinetic studies in various species are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This information is essential for designing further preclinical and potential clinical studies, including determining appropriate dosing regimens and assessing potential drug-drug interactions.
Future research should focus on obtaining a complete selectivity profile and conducting thorough pharmacokinetic and toxicological studies. Additionally, exploring the efficacy of this compound in a wider range of animal models of cognitive impairment would further elucidate its therapeutic potential.
Conclusion
This compound is a promising research compound with partial agonist activity at the 5-HT6 receptor. In vitro studies have confirmed its ability to modulate the cAMP signaling pathway, and in vivo studies in rats have demonstrated its potential to enhance recognition memory, particularly in models of cholinergic and glutamatergic deficits. The data presented in this technical guide provide a solid basis for further investigation into the therapeutic utility of this compound for cognitive disorders. However, a more complete characterization of its selectivity and pharmacokinetic properties is required to advance its development.
References
E6801 and its Effects on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E6801 is a potent and selective partial agonist for the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Preclinical studies have demonstrated the pro-cognitive effects of this compound, particularly in the domain of recognition memory. These effects are attributed to its modulation of both cholinergic and glutamatergic neurotransmission. While direct electrophysiological evidence of this compound's impact on long-term potentiation (LTP) and long-term depression (LTD) is not extensively documented in publicly available literature, its mechanism of action through the 5-HT6 receptor strongly suggests an influence on the molecular cascades underlying synaptic plasticity. This technical guide synthesizes the current understanding of this compound, detailing its known effects, the experimental protocols used for its evaluation, and the hypothesized signaling pathways through which it may modulate synaptic plasticity.
Introduction to this compound
This compound, with the chemical name 6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide, is a high-affinity partial agonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is a compelling target for cognitive enhancement due to its localization in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Both agonists and antagonists of the 5-HT6 receptor have shown promise in preclinical models of cognitive dysfunction, suggesting a complex regulatory role for this receptor in neuronal function.[3]
Effects on Recognition Memory: Quantitative Data
The primary evidence for the pro-cognitive effects of this compound comes from studies using the Novel Object Recognition (NOR) test in rats. This test leverages the innate tendency of rodents to explore novel objects more than familiar ones. The data from these studies demonstrate that this compound can enhance recognition memory.
| Compound | Dose (mg/kg, i.p.) | Effect on Novel Object Exploration | Significance |
| This compound | 1.25-10 | Dose-dependent increase | Significant |
| Donepezil | 0.1-3 | Dose-dependent increase | Significant |
| Memantine | 5-20 | Dose-dependent increase | Significant |
| This compound (sub-effective dose) + Donepezil (sub-effective dose) | 1 + 0.1 | Synergistic increase | Significant |
| This compound (sub-effective dose) + Memantine (sub-effective dose) | 1 + 5 | Synergistic increase | Significant |
Table 1: Summary of quantitative data from the Novel Object Recognition test. Data synthesized from Kendall et al., 2011.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.
Objective: To evaluate the ability of a rodent to recognize a previously encountered object.
Apparatus: An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required. The objects should be heavy enough that the animal cannot displace them and should not have any innate rewarding or aversive properties.
Procedure:
-
Habituation: The animal is placed in the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment and reduce anxiety.
-
Familiarization Phase (Trial 1): Two identical objects (A and A) are placed in the arena. The animal is placed in the arena, typically at the midpoint of the wall opposite the objects, and allowed to freely explore for a set duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific period, which can range from minutes to 24 hours or more, depending on the memory phase being tested.
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object (A and B). The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 3-5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers the novel one.
In Vivo Hippocampal Long-Term Potentiation (LTP) Measurement (General Protocol)
Objective: To measure activity-dependent changes in synaptic strength in the hippocampus.
Procedure:
-
Animal Preparation: A rat is anesthetized and placed in a stereotaxic frame. A recording electrode is implanted in the stratum radiatum of the CA1 region of the hippocampus to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is implanted in the Schaffer collateral pathway (CA3 region).
-
Baseline Recording: Single-pulse electrical stimuli are delivered to the Schaffer collaterals at a low frequency (e.g., 0.033 Hz) to establish a stable baseline of fEPSP responses for at least 30 minutes.
-
Drug Administration: this compound or vehicle would be administered (e.g., intraperitoneally) at a specified time before LTP induction.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or a theta-burst stimulation (TBS) protocol is delivered to the Schaffer collaterals to induce LTP.
-
Post-Induction Recording: Single-pulse stimuli are resumed at the baseline frequency, and fEPSPs are recorded for at least 1-2 hours to monitor the potentiation of the synaptic response.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-induction baseline. A sustained increase in the fEPSP slope after HFS or TBS indicates the induction of LTP.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound in Modulating Synaptic Plasticity
The following diagram illustrates the known and hypothesized signaling cascades initiated by the activation of the 5-HT6 receptor by an agonist like this compound, leading to the modulation of glutamatergic neurotransmission and synaptic plasticity. 5-HT6 receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, to influence gene expression related to synaptic plasticity. Additionally, 5-HT6 receptors can interact with other signaling pathways, such as Fyn kinase and the mTOR pathway, which are also implicated in the regulation of synaptic strength.[5][6]
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for the Novel Object Recognition (NOR) Test
The diagram below outlines the sequential steps involved in conducting the NOR test to evaluate the effect of a compound like this compound on recognition memory.
Caption: Experimental workflow for the NOR test.
Experimental Workflow for In Vivo Hippocampal LTP
This diagram illustrates the typical workflow for an in vivo LTP experiment designed to test the effects of a pharmacological agent.
Caption: Experimental workflow for in vivo LTP.
Conclusion and Future Directions
This compound is a promising pro-cognitive agent that acts as a partial agonist at the 5-HT6 receptor. Its ability to enhance recognition memory, likely through the modulation of cholinergic and glutamatergic systems, suggests a significant impact on synaptic plasticity. However, there is a clear need for further research to directly elucidate the effects of this compound on the fundamental mechanisms of synaptic plasticity, such as LTP and LTD, at the electrophysiological and molecular levels. Future studies employing in vivo and in vitro electrophysiology, combined with molecular analyses of downstream signaling pathways, will be crucial to fully understand the therapeutic potential of this compound and other 5-HT6 receptor modulators for cognitive disorders.
References
- 1. E-6801 - Wikipedia [en.wikipedia.org]
- 2. behaviorcloud.com [behaviorcloud.com]
- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for E6801 In Vivo Rodent Studies
These application notes provide detailed protocols for conducting in vivo studies in rodents to evaluate the efficacy of E6801, a partial 5-HT6 receptor agonist, in cognitive enhancement. The protocols are designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a partial agonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] It has been shown to enhance recognition memory in rodent models, suggesting its potential as a therapeutic agent for cognitive deficits.[1][2][3] The mechanism of action is believed to involve the modulation of both cholinergic and glutamatergic neurotransmission.[1][4] This document outlines the experimental protocols for evaluating this compound's pro-cognitive effects using the Novel Object Recognition (NOR) task in rats, including a model of cognitive deficit induced by scopolamine.
Data Presentation
The following table summarizes the quantitative data for this compound and scopolamine as reported in in vivo rodent studies.
| Compound | Animal Model | Dosing Route | Effective Dose Range | Effect | Reference |
| This compound | Rat | Intraperitoneal (i.p.) | 1.25 - 10 mg/kg | Enhanced novel object recognition memory. | [1] |
| This compound | Rat | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg | Reversed scopolamine-induced memory impairment. | [1] |
| Scopolamine | Rat | Intraperitoneal (i.p.) | 0.5 mg/kg | Induced impairment in object recognition. | [1] |
| Scopolamine | Rat | Intraperitoneal (i.p.) | 0.2 - 1 mg/kg | Dose-dependent impairment in passive avoidance memory. | [5] |
Signaling Pathway of 5-HT6 Receptor
Activation of the 5-HT6 receptor, a Gs protein-coupled receptor, initiates a signaling cascade that is believed to underlie its effects on cognition. The pathway primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and other kinases. Additionally, the 5-HT6 receptor can modulate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway via Fyn tyrosine kinase and the mechanistic target of rapamycin (mTOR) pathway, which are crucial for synaptic plasticity and memory formation.[6][7][8][9][10][11][12][13]
Experimental Protocols
The following protocols are based on methodologies reported in the literature for assessing the effects of this compound on recognition memory in rats.[1]
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats.
-
Age/Weight: Adult, weighing 250-300g at the start of the experiment.
-
Housing: Housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with ad libitum access to food and water. Animals should be allowed to acclimate to the housing facility for at least one week before the start of any experimental procedures.
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle, such as 0.5% methylcellulose in sterile water. Administer via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
-
Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline. Administer via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
-
Vehicle Control: The vehicle used for the test compound (e.g., 0.5% methylcellulose or saline) should be administered to the control group.
Experimental Workflow: Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The task is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Detailed Protocol for NOR Task:
-
Habituation:
-
Handle the rats for 5 minutes each day for 2-3 days leading up to the experiment to reduce stress.
-
On the day before training, allow each rat to explore the empty testing arena (e.g., a 50x50x50 cm open field) for 10 minutes.
-
-
Training (T1):
-
Administer this compound (e.g., 1.25, 2.5, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the training trial.
-
Place the rat in the arena, which now contains two identical objects (e.g., plastic blocks of the same shape and color), and allow it to explore freely for 5 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose.
-
-
Inter-Trial Interval (ITI):
-
After the training trial, return the rat to its home cage.
-
The duration of the ITI can be varied to assess memory retention. A short ITI (e.g., 1 hour) is typically used as a control, while a longer ITI (e.g., 4 or 24 hours) is used to induce natural forgetting.
-
-
Testing (T2):
-
Place the rat back into the testing arena, which now contains one of the familiar objects from T1 and one novel object.
-
Allow the rat to explore freely for 5 minutes and record the time spent exploring each object.
-
The arena and objects should be cleaned with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly above zero indicates that the animal remembers the familiar object.
-
Protocol for Scopolamine-Induced Memory Deficit
This protocol is used to model cognitive deficits and to evaluate the potential of this compound to reverse these deficits.
-
Habituation and Training (T1):
-
Follow the same habituation and training procedures as described in the NOR task protocol. No drug is administered before T1 in this paradigm.
-
-
Drug Administration:
-
Immediately after T1, administer scopolamine (0.5 mg/kg, i.p.) to induce a memory deficit.
-
Administer this compound (e.g., 2.5 or 5 mg/kg, i.p.) or vehicle 30 minutes before the testing trial (T2).
-
-
Inter-Trial Interval (ITI):
-
A shorter ITI (e.g., 1-4 hours) is typically used in this model, as scopolamine is effective in inducing a deficit over shorter retention intervals.
-
-
Testing (T2) and Data Analysis:
-
Follow the same testing and data analysis procedures as described in the NOR task protocol.
-
A significant reduction in the DI in the scopolamine-treated group compared to the vehicle-treated control group confirms the induction of a memory deficit. An increase in the DI in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the deficit.
-
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in rodent models of cognition. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical development of this and similar compounds. Researchers should always ensure that all animal procedures are performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 5-HT6 receptor agonism facilitates emotional learning [frontiersin.org]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E6801 Administration in Rat Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6801 is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor. It has demonstrated pro-cognitive effects in preclinical rodent models, making it a compound of interest for research into cognitive enhancement and the treatment of cognitive deficits associated with neurological and psychiatric disorders. This compound is reported to enhance recognition memory through the combined modulation of cholinergic and glutamatergic neurotransmission.[1] This document provides detailed application notes and protocols for the administration of this compound in rat cognitive models, focusing on the widely used Novel Object Recognition (NOR) task.
Mechanism of Action
This compound exerts its effects by binding to and partially activating the 5-HT6 receptor. This receptor is primarily expressed in brain regions crucial for learning and memory, including the hippocampus and cortex. The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gs-alpha protein. Activation of this pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is believed to modulate the function of other neurotransmitter systems.
The pro-cognitive effects of this compound are attributed to its ability to modulate both cholinergic and glutamatergic systems. Evidence suggests that 5-HT6 receptor modulation can influence the release of acetylcholine and glutamate, key neurotransmitters in cognitive processes.[2][3] This modulation is thought to be indirect, potentially through the action of this compound on GABAergic interneurons which, in turn, regulate the activity of cholinergic and glutamatergic neurons.[4][5]
Data Presentation
This compound Efficacy in the Novel Object Recognition (NOR) Task in Rats
| Dose (mg/kg, i.p.) | Cognitive Effect | Reference |
| 1.25 - 10 | Significant, dose-dependent increase in novel object exploration, indicative of memory enhancement. | [1] |
| 1.0 (sub-effective dose) | When co-administered with sub-effective doses of donepezil (0.1 mg/kg) or memantine (5 mg/kg), significantly enhanced object-recognition memory. | [1] |
| 2.5 and 5.0 | Reversed scopolamine-induced (0.5 mg/kg) impairment in object recognition. | [1] |
Pharmacokinetic Parameters of Representative 5-HT Receptor Agonists in Rats
| Compound | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| 5-HT4 Agonist (DA-6886) | Oral | 10 | ~1.0 | ~200 | ~2.5 | 18.9 - 55.0 | [4][6][7] |
| 5-HT1A Agonist (8-OH-DPAT) | s.c. | 0.5 - 2.0 | - | - | - | - | [8] |
| Racemic Compound (VGB) | Oral | 50 | ~0.5 | ~68 | ~2.0 | - | [9] |
| Racemic Compound (Casodex) | Oral | 10 | 12 (R-enantiomer) | 3500 | 24 (R-enantiomer) | - | [10] |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 0.9% NaCl; or a solution of 5% DMSO, 5% Tween 80, and 90% sterile saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Procedure:
-
Preparation of this compound Solution:
-
Note: The exact vehicle for this compound used in published studies is not consistently detailed. A common approach for similar compounds is to first dissolve the substance in a small amount of an organic solvent like DMSO and then dilute it with a surfactant and saline.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
In a sterile vial, dissolve the this compound powder in the appropriate volume of the chosen vehicle.
-
If using a co-solvent system, first dissolve this compound in DMSO, then add Tween 80, and finally bring to the final volume with sterile saline.
-
Vortex the solution thoroughly to ensure complete dissolution. A brief sonication may aid in solubilization.
-
The final injection volume should be between 1-2 mL/kg body weight.
-
-
Intraperitoneal (i.p.) Administration:
-
Gently restrain the rat, exposing the lower abdominal area.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its home cage.
-
Administer the injection 30-60 minutes prior to the start of the cognitive task, unless a different time point is determined by pharmacokinetic studies.
-
Protocol 2: Novel Object Recognition (NOR) Task
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm), made of a non-porous material for easy cleaning.
-
Two sets of identical objects (e.g., small plastic toys, metal cubes). Objects should be heavy enough that the rats cannot displace them.
-
A novel object, distinct from the familiar objects in shape, color, and texture.
-
Video recording and analysis software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation (Day 1):
-
Place each rat individually into the empty open field arena for 5-10 minutes to allow for exploration and adaptation to the new environment.[11]
-
This reduces anxiety and novelty-induced exploratory behavior during the testing phases.
-
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects (F1 and F2) in opposite, symmetrical corners of the arena.
-
Place a rat into the arena, midway between the two objects, facing the wall.
-
Allow the rat to explore the objects for a set period, typically 3-5 minutes.[11][12]
-
Record the session for later analysis of the time spent exploring each object. Exploration is defined as the nose of the rat being within 2 cm of the object and oriented towards it.
-
After the session, return the rat to its home cage.
-
Clean the arena and objects thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Test Phase (Day 2 or 3):
-
This phase is conducted after a specific inter-trial interval (ITI), which can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours).[11][13]
-
Replace one of the familiar objects with a novel object (N). The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for 3-5 minutes.
-
Record the session and measure the time spent exploring the familiar object (F) and the novel object (N).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total time exploring both objects)
-
A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between the this compound-treated group and a vehicle-treated control group.
-
Mandatory Visualizations
Experimental workflow for this compound administration in a Novel Object Recognition task.
References
- 1. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of localization of 5-HT6 receptors on cholinergic neurons: implication of multiple neurotransmitter systems in 5-HT6 receptor-mediated acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAergic interneurons excite neonatal hippocampus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippocampal GABAergic Inhibitory Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. optically probing the spectrum of gabaergic effects in the epileptic hippocampus [aesnet.org]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective metabolism and pharmacokinetics of Casodex in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel object recognition task [bio-protocol.org]
Application Notes and Protocols for E6801 in Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for utilizing E6801, a potent 5-HT6 receptor agonist, in the novel object recognition (NOR) test. The NOR test is a widely used behavioral assay to assess learning and memory in rodents. This compound has demonstrated efficacy in enhancing recognition memory, making it a compound of interest for cognitive enhancement research.
Efficacy of this compound in the Novel Object Recognition Test
This compound has been shown to significantly improve recognition memory in rats. The compound produces a dose-dependent increase in the exploration of novel objects, which is indicative of enhanced memory.[1] The effective dose range has been established both for reversing natural forgetting and for counteracting chemically-induced memory deficits.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in the NOR test based on preclinical studies.
Table 1: this compound Dosage for Enhancement of Recognition Memory (Natural Forgetting Model)
| Animal Model | Administration Route | Effective Dose Range | Outcome |
| Rat | Intraperitoneal (i.p.) | 1.25 - 10 mg/kg | Significant, dose-dependent increase in novel object exploration.[1] |
Table 2: this compound Dosage for Reversal of Scopolamine-Induced Memory Impairment
| Animal Model | Administration Route | Scopolamine Dosage | Effective this compound Dose Range | Outcome |
| Rat | Intraperitoneal (i.p.) | 0.5 mg/kg | 2.5 and 5 mg/kg | As effective as donepezil (0.3 and 1 mg/kg) in reversing the impairment.[1] |
Table 3: this compound Co-Administration with other Cognitive Enhancers
| Animal Model | This compound Dose (Sub-effective) | Co-administered Drug | Outcome |
| Rat | 1 mg/kg (i.p.) | SB-271046 (3 mg/kg) | Significantly enhanced object-recognition memory.[1] |
| Rat | 1 mg/kg (i.p.) | Donepezil (0.1 mg/kg) | Significantly enhanced object-recognition memory.[1] |
| Rat | 1 mg/kg (i.p.) | Memantine (5 mg/kg) | Significantly enhanced object-recognition memory.[1] |
Experimental Protocol: Novel Object Recognition (NOR) Test
This protocol outlines the key steps for conducting the NOR test to evaluate the efficacy of this compound.
1. Animals and Housing:
-
Species: Adult male rats are commonly used.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of the experiment.
2. Apparatus:
-
A square open-field arena made of a non-porous material for easy cleaning (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects for the familiarization phase and one set of novel objects for the test phase. Objects should be of similar size but differ in shape and appearance. They should be heavy enough to not be displaced by the animals.
3. Experimental Procedure:
-
Habituation:
-
Handle the animals for a few minutes each day for several days leading up to the experiment to reduce stress.
-
On the day before the test, allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization Phase (T1):
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneally) at a predetermined time before the trial (e.g., 30-60 minutes).
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a 2 cm radius of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage. The duration of the ITI can be varied to assess short-term or long-term memory. A 4-hour ITI is often used to induce natural forgetting.[1]
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (B). The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
4. Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and thus, successful recognition memory.
-
Compare the DI between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Proposed signaling pathway for this compound-mediated memory enhancement.
References
Application Notes and Protocols for Utilizing the Scopolamine-Induced Amnesia Model with E6801
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease. The scopolamine-induced amnesia model in rodents is a widely used and validated preclinical tool to study the mechanisms of memory impairment and to screen for potential therapeutic agents. Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, disrupts cholinergic neurotransmission, leading to deficits in learning and memory.[1]
E6801 is a partial agonist of the 5-HT6 receptor.[2] The 5-HT6 receptor is predominantly expressed in brain regions associated with cognition, such as the hippocampus and cortex. Modulation of the 5-HT6 receptor has been shown to influence cholinergic and glutamatergic neurotransmission, both of which are critical for memory formation and consolidation. Studies have demonstrated that this compound can effectively reverse the memory deficits induced by scopolamine, suggesting its potential as a cognitive enhancer.[2]
These application notes provide detailed protocols for utilizing the scopolamine-induced amnesia model to evaluate the efficacy of this compound, with a focus on the Novel Object Recognition (NOR) test.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound in the scopolamine-induced amnesia model.
Table 1: Effect of this compound on Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |
| Vehicle + Vehicle | - | 0.45 ± 0.05 |
| Scopolamine + Vehicle | 0.5 | 0.05 ± 0.03* |
| Scopolamine + this compound | 2.5 | 0.38 ± 0.06# |
| Scopolamine + this compound | 5.0 | 0.42 ± 0.07# |
*p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Scopolamine + Vehicle group. Data are representative and synthesized from published studies.[2][3]
Table 2: Experimental Parameters for Key Behavioral Tests
| Behavioral Test | Animal Model | Scopolamine Dose (mg/kg, i.p.) | This compound Dose (mg/kg, i.p.) | Key Metric |
| Novel Object Recognition | Rat | 0.5 | 1.25 - 10 | Discrimination Index |
| Morris Water Maze | Mouse/Rat | 0.4 - 1 | - | Escape Latency, Time in Target Quadrant |
| Passive Avoidance Test | Mouse/Rat | 1 | - | Step-through Latency |
| Y-Maze Test | Mouse/Rat | 1 | - | Spontaneous Alternation |
Experimental Protocols
Animal Models and Housing
-
Species: Male Wistar rats (250-300 g) or male C57BL/6 mice (25-30 g) are commonly used.
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow at least one week for acclimatization to the housing facility before the start of any experimental procedures.
Drug Preparation and Administration
-
Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline. A typical dose for inducing amnesia is 0.4-1 mg/kg.[3]
-
This compound: For in vivo administration, this compound can be dissolved in a vehicle suitable for poorly water-soluble compounds, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The solution should be prepared fresh on the day of the experiment.
-
Administration: Both scopolamine and this compound are typically administered via intraperitoneal (i.p.) injection.
Scopolamine-Induced Amnesia Model: Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
A square open-field box (e.g., 50 cm x 50 cm x 40 cm for rats) made of a non-porous material for easy cleaning.
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough to not be displaced by the animals. The objects should be of similar size but different shapes and colors.
Procedure:
-
Habituation (Day 1 & 2):
-
Handle the animals for 5 minutes each day.
-
Place each animal individually into the empty open-field box and allow it to explore freely for 10 minutes. This reduces novelty-induced stress during the testing phases.
-
-
Training/Sample Phase (Day 3):
-
Administer the vehicle or this compound (at the desired dose) 30 minutes before the training phase.
-
Administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the training phase (i.e., immediately after the test compound administration).
-
Place two identical objects (A1 and A2) in the open field.
-
Place the animal in the center of the box and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Testing/Choice Phase (Day 3 or 4):
-
After a retention interval (e.g., 1 hour or 24 hours), place one familiar object (A) and one novel object (B) in the same locations as in the training phase.
-
Place the animal back in the center of the box and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates a preference for the novel object and intact memory. A DI close to zero suggests memory impairment.
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Signaling Pathways and Mechanisms of Action
Scopolamine's Mechanism of Action
Scopolamine is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, scopolamine disrupts cholinergic signaling, which is essential for learning and memory. This disruption leads to a cascade of downstream effects, including altered glutamatergic and dopaminergic neurotransmission, ultimately impairing synaptic plasticity and memory consolidation.
Caption: Scopolamine induces amnesia by blocking muscarinic acetylcholine receptors.
This compound's Mechanism of Action
This compound is a partial agonist of the 5-HT6 receptor. The 5-HT6 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This in turn activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.[6][7] The 5-HT6 receptor can also interact with other signaling pathways, such as the Fyn/ERK pathway, which is also implicated in cognitive processes.[8][9] By activating these pathways, this compound is thought to modulate both cholinergic and glutamatergic neurotransmission, thereby counteracting the effects of scopolamine.[2]
Caption: this compound signaling cascade leading to memory enhancement.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to test the efficacy of this compound in the scopolamine-induced amnesia model using the NOR test.
Caption: Experimental workflow for the NOR test with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel cellular mechanism of human 5-HT6 receptor through an interaction with Fyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro E6801 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6801 is a potent and selective partial agonist for the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] This receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and striatum. Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor has emerged as a significant target for the development of therapeutics for cognitive disorders.[3] These application notes provide detailed protocols for in vitro assays to characterize the binding of this compound and other ligands to the 5-HT6 receptor.
Signaling Pathway
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade is a key mechanism for assessing the functional activity of 5-HT6 receptor agonists like this compound.
Quantitative Data Summary
The following tables summarize the in vitro binding and functional data for this compound at the 5-HT6 receptor.
Table 1: this compound Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| This compound | Human 5-HT6 | Competition Binding | Not Specified | 7 | [1] |
Table 2: this compound Functional Activity
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Rat 5-HT6 | cAMP Accumulation | EC₅₀ (nM) | 2.7 | [4] |
| This compound | Rat 5-HT6 | cAMP Accumulation | Eₘₐₓ (% over basal) | 120 | [2] |
| This compound | Human S267K 5-HT6 | cAMP Accumulation | Eₘₐₓ (% over basal) | 91 | [2] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a filtration-based radioligand competition binding assay to determine the binding affinity (Kᵢ) of this compound for the 5-HT6 receptor.
References
- 1. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal Injection of E6801 in Mice for Memory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of E6801, a 5-HT6 receptor agonist, in murine memory research. The protocols detailed below are based on existing literature for this compound in other rodent models and similar 5-HT6 receptor agonists in mice. It is strongly recommended that researchers conduct pilot studies to determine the optimal dosage and vehicle for their specific experimental conditions.
Introduction
This compound is a potent and selective agonist for the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is predominantly expressed in brain regions critical for learning and memory, including the hippocampus and cortex. Modulation of 5-HT6 receptor activity has been shown to influence cholinergic and glutamatergic neurotransmission, both of which are pivotal for cognitive processes. As such, this compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in memory formation and for evaluating its potential as a therapeutic agent for cognitive disorders.
Mechanism of Action
This compound enhances cognitive function through the activation of 5-HT6 receptors. The downstream signaling cascade is primarily initiated by the coupling of the 5-HT6 receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the expression of genes involved in synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF). Additionally, 5-HT6 receptor signaling has been shown to involve other pathways, including the mammalian target of rapamycin (mTOR) and interactions with proteins like Fyn and Jab1.
This compound Signaling Pathway
Data Presentation
The following tables summarize quantitative data from studies on this compound and other 5-HT6 receptor agonists in rodents.
Table 1: this compound Dosage and Effects in Rats
| Compound | Dosage Range (i.p.) | Memory Paradigm | Effect | Reference |
| This compound | 1.25 - 10 mg/kg | Novel Object Recognition | Dose-dependent increase in novel object exploration | [1] |
| This compound | 2.5 mg/kg | Conditioned Emotion Response | Reversal of scopolamine-induced memory deficit | [2] |
| This compound | 2.5 mg/kg | Conditioned Emotion Response | Reversal of MK-801-induced memory deficit | [2] |
Table 2: Other 5-HT6 Receptor Agonist Effects in Mice
| Compound | Dosage (i.p.) | Memory Paradigm | Effect | Reference |
| EMD386088 | 2 mg/kg | Spontaneous Alternation | Impaired performance | [3] |
| EMD386088 | 4 mg/kg | Probabilistic Reversal Learning | Impaired performance, increased perseverative errors | [3] |
Table 3: Pharmacological Agents for Inducing Memory Deficits in Mice
| Compound | Dosage (i.p.) | Mechanism of Action | Memory Deficit | Reference |
| Scopolamine | 1 mg/kg | Muscarinic acetylcholine receptor antagonist | Impaired learning and memory | [4][5] |
| MK-801 | 0.01 - 0.1 mg/kg | Non-competitive NMDA receptor antagonist | Impaired memory acquisition | [6][7] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Note: The optimal vehicle for this compound has not been definitively reported. It is recommended to first assess the solubility of this compound in sterile saline. If solubility is low, a vehicle containing a small percentage of a solubilizing agent such as DMSO and a surfactant like Tween 80 can be tested. A pilot study to confirm the tolerability and efficacy of the chosen vehicle is essential.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (DMSO) (optional)
-
Tween 80 (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
For saline vehicle: Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.
-
For co-solvent vehicle (if needed): First, dissolve the this compound powder in a minimal amount of DMSO (e.g., 5-10% of the final volume). Then, add a small amount of Tween 80 (e.g., 5-10% of the final volume). Finally, bring the solution to the final volume with sterile 0.9% saline.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter to ensure sterility.
-
Prepare fresh on the day of the experiment.
Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any adverse reactions.
Intraperitoneal Injection Workflow
Novel Object Recognition (NOR) Test
Principle: This test is based on the innate tendency of mice to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material.
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube and one novel object like a pyramid). The objects should be heavy enough that the mice cannot move them.
Procedure:
-
Habituation (Day 1): Place each mouse individually in the empty arena for 5-10 minutes to allow for exploration and to reduce anxiety.
-
Training/Familiarization (Day 2):
-
Place two identical objects (e.g., two cubes from Set A) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
The time spent exploring each object (sniffing or touching with the nose or paws) is recorded.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object (e.g., one cube and one pyramid).
-
Place the mouse back in the center of the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory of the familiar object.
Passive Avoidance Test
Principle: This fear-motivated test assesses long-term memory based on the mouse's ability to remember an aversive stimulus.
Apparatus:
-
A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Training/Acquisition:
-
Place the mouse in the light compartment.
-
After a short acclimatization period (e.g., 60 seconds), the guillotine door is opened.
-
When the mouse enters the dark compartment (which they naturally prefer), the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
The mouse is then immediately removed and returned to its home cage.
-
-
Testing (24 hours later):
-
Place the mouse back in the light compartment with the door to the dark compartment open.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event. The test is typically terminated if the mouse does not enter the dark compartment within a set time (e.g., 300 seconds).
-
Induction of Memory Impairment (Optional)
To study the potential of this compound to reverse memory deficits, amnesia can be induced using pharmacological agents.
-
Scopolamine-Induced Amnesia: Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the training phase of the memory task.[4][5]
-
MK-801-Induced Amnesia: Administer MK-801 (0.1 mg/kg, i.p.) 30 minutes before the training phase.[6][7]
This compound can be administered prior to the amnesic agent or before the testing phase to evaluate its preventative or restorative effects on memory.
Pharmacokinetics
There is currently no publicly available pharmacokinetic data for this compound specifically in mice following intraperitoneal administration. Generally, intraperitoneal injection leads to rapid absorption and high bioavailability for many small molecules.[8] However, the exact time to peak plasma concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) for this compound are unknown. It is therefore crucial for researchers to either conduct their own pharmacokinetic studies or perform a time-course experiment to determine the optimal time window for behavioral testing after this compound administration.
Conclusion
This compound is a promising tool for investigating the role of the 5-HT6 receptor in memory. The protocols provided here offer a starting point for researchers. Due to the limited data on this compound specifically in mice, careful planning of pilot studies to determine the optimal dose, vehicle, and timing of administration is essential for obtaining robust and reproducible results.
References
- 1. 5-HT(6) receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor agonist EMD386088 impairs behavioral flexibility and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of E6801 in Preclinical Behavioral Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6801 is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is predominantly expressed in brain regions critical for learning and memory, including the hippocampus and cortex. Modulation of this receptor has been shown to influence cholinergic and glutamatergic neurotransmission, key pathways involved in cognitive processes.[1] As such, 5-HT6 receptor ligands, including agonists like this compound, are of significant interest as potential therapeutic agents for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.
These application notes provide detailed protocols for two widely used behavioral paradigms to assess the pro-cognitive effects of this compound in rodent models: the Novel Object Recognition (NOR) test and the Conditioned Emotional Response (CER) paradigm. Additionally, protocols for inducing cognitive deficits using scopolamine (cholinergic antagonist) and MK-801 (NMDA receptor antagonist) are included to evaluate the restorative effects of this compound.
Signaling Pathway of 5-HT6 Receptor Activation
Activation of the 5-HT6 receptor by an agonist like this compound initiates a downstream signaling cascade that modulates neuronal function. The receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors and ion channels, ultimately influencing gene expression and neuronal excitability. This pathway is crucial for synaptic plasticity and memory formation.
Experimental Workflow for Behavioral Testing
A generalized workflow for evaluating the efficacy of a test compound like this compound in a behavioral paradigm is outlined below. This workflow ensures proper animal handling, drug administration, and data collection for reliable and reproducible results.
Behavioral Testing Paradigms
Novel Object Recognition (NOR) Test
The NOR test is a widely used paradigm to assess recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Protocol:
-
Habituation:
-
Individually habituate mice to the testing arena (e.g., a 40 x 40 x 40 cm open field) for 5-10 minutes per day for 2-3 days. The arena should be empty during this phase.
-
-
Training (Sample) Phase:
-
Place two identical objects in the arena at a fixed distance from each other.
-
Gently place the mouse in the arena, midway between the two objects, and allow it to explore freely for a set duration (e.g., 5-10 minutes).
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Exploration is defined as the mouse's nose being directed toward the object at a distance of ≤ 2 cm.
-
Record the time spent exploring each object.
-
-
Inter-Trial Interval (ITI):
-
Return the mouse to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase:
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Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and allow it to explore for a set duration (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf)
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Protocol for Scopolamine-Induced Deficit in NOR:
-
Administer scopolamine (e.g., 0.5-1.0 mg/kg, intraperitoneally) 20-30 minutes before the training phase.[2][3]
-
Administer this compound at the desired dose and route (e.g., intraperitoneally) at a specified time before scopolamine administration or the training phase.
Quantitative Data Summary: 5-HT6 Receptor Ligands in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | Administration Time | Inter-Trial Interval (ITI) | Discrimination Index (DI) | Reference |
| Vehicle | - | Pre-training | 24 h | ~0.1 | [4] |
| This compound | 2.5 | Pre-training | 24 h | Increased novel object exploration | [4] |
| This compound | 5.0 | Pre-training | 24 h | Increased novel object exploration | [4] |
| Scopolamine | 0.5 | Pre-training | 1 h | ~0.0 | [5] |
| Scopolamine + Ro 04-6790 (5-HT6 Antagonist) | 0.5 + 10 | Pre-training | 1 h | ~0.3 | [5] |
| Vehicle | - | Pre-training | 4 h | Deficit in discrimination | [6] |
| Ro 04-6790 (5-HT6 Antagonist) | 10 | Post-training | 4 h | Reversal of deficit | [6] |
| MK-801 + Ro 04-6790 (5-HT6 Antagonist) | 0.05 + 10 | Pre-training | 4 h | No reversal of deficit | [6] |
Note: Specific DI values for this compound were not available in the searched literature, but studies report significant increases in novel object exploration, indicating improved recognition memory.[4]
Conditioned Emotional Response (CER) / Fear Conditioning
The CER paradigm is a form of Pavlovian conditioning used to assess associative memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock. The conditioned fear is measured by the animal's freezing behavior in response to the CS or the context where the shock was delivered.
Experimental Protocol:
-
Habituation:
-
Handle the animals for several days before the experiment to reduce stress.
-
On the day of training, allow the animals to acclimate to the testing room for at least 30 minutes.
-
-
Training (Conditioning) Phase:
-
Place the animal in the conditioning chamber.
-
Allow a baseline period of exploration (e.g., 2-3 minutes).
-
Present the CS (e.g., an 80 dB tone for 30 seconds).
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During the last 2 seconds of the CS, deliver the US (e.g., a 0.5-0.7 mA foot shock).
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The animal remains in the chamber for a short period after the shock (e.g., 30-60 seconds) before being returned to its home cage.
-
-
Contextual Fear Testing (24 hours after training):
-
Place the animal back into the same conditioning chamber (the context).
-
Record freezing behavior for a set period (e.g., 5 minutes). Freezing is defined as the complete absence of movement except for respiration.
-
-
Cued Fear Testing (optional, 24-48 hours after training):
-
Place the animal in a novel context (different shape, color, and odor).
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After a baseline period, present the CS (the tone) without the US.
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Record freezing behavior before, during, and after the CS presentation.
-
-
Data Analysis:
-
Quantify the duration of freezing behavior, typically expressed as a percentage of the total observation time.
-
Compare the percentage of freezing between different treatment groups.
-
Protocols for Scopolamine- and MK-801-Induced Deficits in CER:
-
Scopolamine: Administer scopolamine (e.g., 0.3 mg/kg, i.p.) 20 minutes before the training phase to impair memory consolidation.[7]
-
MK-801: Administer MK-801 (e.g., 0.1 mg/kg, i.p.) 20 minutes before the training phase to induce a glutamatergic deficit.[7]
-
This compound Administration: this compound can be administered post-training to specifically assess its effects on memory consolidation.
Quantitative Data Summary: this compound in the Conditioned Emotional Response (CER) Paradigm
| Pre-Training Treatment | Post-Training Treatment | Dose (mg/kg) | % Freezing (Mean ± SEM) | Reference |
| Vehicle | Vehicle | - | ~50% | [7] |
| Scopolamine | Vehicle | 0.3 | ~20% | [7] |
| Scopolamine | E-6801 | 0.3 + 2.5 | ~45% | [7] |
| Scopolamine | E-6801 | 0.3 + 5.0 | ~40% | [7] |
| MK-801 | Vehicle | 0.1 | ~25% | [7] |
| MK-801 | E-6801 | 0.1 + 2.5 | ~45% | [7] |
Conclusion
The Novel Object Recognition and Conditioned Emotional Response paradigms are robust and reliable methods for evaluating the pro-cognitive efficacy of this compound. By incorporating models of cholinergic and glutamatergic dysfunction using scopolamine and MK-801, researchers can further elucidate the neuropharmacological mechanisms underlying the effects of this compound. The detailed protocols and representative data provided in these application notes serve as a comprehensive guide for designing and conducting preclinical studies to assess the therapeutic potential of this compound for cognitive disorders.
References
- 1. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. 5-HT6 receptor agonist EMD386088 impairs behavioral flexibility and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing [CogniPlus] Dosage for Maximal Cognitive Improvement
Disclaimer: The compound "E6801" is not referenced in the currently available public scientific literature. Therefore, this technical support center has been created for a hypothetical cognitive enhancement agent, "CogniPlus," based on common research and development principles in this field. The information provided is illustrative and should be adapted for actual experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for CogniPlus?
A1: CogniPlus is a selective positive allosteric modulator of the NMDA receptor. It is designed to enhance the receptor's response to the endogenous glutamate, thereby potentiating synaptic plasticity and downstream signaling pathways believed to be crucial for learning and memory. Unlike direct agonists, its modulatory action is intended to reduce the risk of excitotoxicity.
Q2: What are the typical starting doses for in vivo preclinical studies with CogniPlus?
A2: For initial in vivo studies in rodent models, a starting dose is typically determined based on extensive preclinical toxicology and pharmacokinetic (PK) data. The "No Observed Adverse Effect Level" (NOAEL) is a key parameter in this determination.[1] A common approach is to start with a dose significantly lower than the NOAEL and escalate from there.[2] For a compound like CogniPlus, a starting dose in the range of 0.1 to 1 mg/kg administered intraperitoneally (IP) is a conservative starting point for efficacy studies, pending specific toxicity data.
Q3: How should a dose-response study for CogniPlus be designed?
A3: A typical dose-response study would involve multiple cohorts of animals, each receiving a different dose of CogniPlus. It is advisable to include a vehicle control group and a positive control if a standard cognitive enhancer is available. The doses should be escalated in a logarithmic or semi-logarithmic manner (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) to cover a broad range of potential efficacy. The selection of dose levels should also consider the anticipated therapeutic range based on in vitro and ex vivo data.[3][4]
Troubleshooting Guides
Issue 1: High variability in cognitive performance within the same dosage group.
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Possible Cause: Inconsistent drug administration.
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Solution: Ensure all personnel are thoroughly trained in the administration technique (e.g., intraperitoneal injection, oral gavage). Verify the correct volume is administered based on the most recent animal weights.
-
-
Possible Cause: Environmental stressors affecting animal behavior.
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Solution: Standardize housing conditions, handling procedures, and the time of day for behavioral testing. Acclimatize animals to the testing room and equipment before the experiment begins.
-
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Possible Cause: Subject-inherent biological variability.
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Solution: Increase the sample size per group to improve statistical power. Use randomization and blinding to minimize bias in group allocation and data analysis.
-
Issue 2: No significant cognitive improvement observed even at the highest dose.
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Possible Cause: Poor bioavailability of CogniPlus.
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Solution: Conduct pharmacokinetic studies to determine the plasma and brain concentrations of CogniPlus after administration. If bioavailability is low, consider alternative routes of administration or formulation strategies.
-
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Possible Cause: The chosen cognitive task is not sensitive to the effects of CogniPlus.
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Solution: Use a battery of different cognitive tests that assess various domains of cognition (e.g., spatial memory, working memory, executive function).
-
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Possible Cause: The animal model is not appropriate.
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Solution: If using a healthy animal model, consider a cognitive impairment model (e.g., scopolamine-induced amnesia, age-related cognitive decline) where the potential for improvement is greater.
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Issue 3: Signs of toxicity (e.g., seizures, stereotypy) at higher doses.
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Possible Cause: Over-activation of the NMDA receptor system.
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Solution: Immediately cease administration of the high dose. Re-evaluate the dose-escalation scheme, using smaller increments. The maximum tolerated dose (MTD) should be clearly defined and not exceeded in efficacy studies.[3]
-
-
Possible Cause: Off-target effects of CogniPlus.
-
Solution: Conduct off-target screening assays to identify potential interactions with other receptors or enzymes.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for CogniPlus in a Murine Model of Scopolamine-Induced Cognitive Impairment (Morris Water Maze)
| Dosage Group (mg/kg, IP) | n | Escape Latency (seconds, Mean ± SEM) | Time in Target Quadrant (seconds, Mean ± SEM) |
| Vehicle Control | 12 | 45.2 ± 3.1 | 15.8 ± 1.2 |
| Scopolamine (1 mg/kg) + Vehicle | 12 | 58.9 ± 4.5 | 9.2 ± 0.8 |
| Scopolamine + CogniPlus (0.3) | 12 | 52.1 ± 3.9 | 11.5 ± 1.0 |
| Scopolamine + CogniPlus (1.0) | 12 | 41.5 ± 2.8 | 18.3 ± 1.5 |
| Scopolamine + CogniPlus (3.0) | 12 | 30.7 ± 2.1 | 25.6 ± 2.0 |
| Scopolamine + CogniPlus (10.0) | 12 | 28.9 ± 1.9 | 26.1 ± 2.2 |
Table 2: Hypothetical Pharmacokinetic Parameters of CogniPlus in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Brain/Plasma Ratio at Tmax |
| Intravenous (IV) | 1 | 250.4 | 0.08 | 4.2 | 0.8 |
| Intraperitoneal (IP) | 10 | 480.2 | 0.5 | 4.5 | 0.75 |
| Oral (PO) | 10 | 120.6 | 1.0 | 4.8 | 0.72 |
Experimental Protocols
Protocol 1: Morris Water Maze for Assessing Spatial Learning and Memory
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one of the four quadrants.
-
Acclimation: Handle mice for 5 minutes daily for 3 days prior to the experiment. Allow mice to acclimate to the testing room for at least 1 hour before each session.
-
Procedure:
-
Administer CogniPlus or vehicle 30 minutes prior to the training session.
-
Induce cognitive impairment with scopolamine (1 mg/kg, IP) 15 minutes after CogniPlus administration.
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Place the mouse gently into the water facing the pool wall at one of four starting positions.
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Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
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Conduct 4 trials per day for 5 consecutive days.
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On day 6, perform a probe trial where the platform is removed, and the mouse is allowed to swim for 60 seconds.
-
-
Data Analysis: Record the escape latency, swim speed, and path length during training. For the probe trial, measure the time spent in the target quadrant.
Mandatory Visualizations
Caption: Experimental workflow for assessing CogniPlus in a murine cognitive impairment model.
Caption: Proposed signaling pathway for CogniPlus-mediated cognitive enhancement.
References
Troubleshooting inconsistent results in E6801 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving E6801. The following information is designed to help identify potential sources of variability and provide systematic approaches to resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a partial agonist of the 5-HT₆ receptor.[1] Its mechanism of action involves the modulation of cholinergic and glutamatergic neurotransmission.[1]
Q2: We are observing significant variability in our experimental results with this compound. What are the common causes for such inconsistencies?
Inconsistent results in cell-based assays with small molecules like this compound can stem from several factors:
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Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response.[2]
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Compound Handling and Storage: Improper storage or handling of this compound can lead to degradation or precipitation, affecting its effective concentration.
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Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or detection methods can introduce variability.[2]
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Off-Target Effects: At higher concentrations, small molecules can interact with unintended targets, leading to unexpected phenotypes.[3][4]
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Batch-to-Batch Variability of Reagents: Differences in serum, media, or other critical assay components can influence experimental outcomes.
Q3: How can I confirm that the observed cellular phenotype is a direct result of this compound's activity on the 5-HT₆ receptor?
To validate the on-target effect of this compound, consider the following approaches:
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Use a Structurally Different Agonist: Compare the phenotype induced by this compound with that of another known 5-HT₆ receptor agonist with a different chemical structure.
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the 5-HT₆ receptor. The effect of this compound should be diminished or absent in these modified cells.[3]
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Use a Selective Antagonist: Pre-treatment of cells with a selective 5-HT₆ receptor antagonist should block the effects of this compound.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
High variability in dose-response curves is a common issue that can obscure the true potency and efficacy of a compound.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells of the microplate. | Protocol: 1. Thoroughly resuspend cells before plating. 2. After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling. 3. Visually inspect the plate for even cell distribution before adding the compound. |
| Compound Precipitation | Visually inspect the compound stock solution and dilutions for any signs of precipitation. | Protocol: 1. Prepare this compound dilutions in a pre-warmed assay medium. 2. If solubility issues are suspected, consider using a lower concentration of a non-ionic detergent (e.g., 0.01% Pluronic F-68) in the assay medium, after confirming it does not interfere with the assay. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. | Protocol: 1. Fill the outer wells with sterile PBS or water to create a humidity barrier. 2. Only use the inner wells for experimental samples and controls. |
Issue 2: Unexpected Cellular Phenotype or Toxicity
Observing a phenotype that is inconsistent with the known mechanism of action of this compound, or significant cell death, may indicate off-target effects or assay artifacts.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Effects | Determine if the effective concentration is significantly higher than the known potency of this compound for the 5-HT₆ receptor. | Protocol: 1. Perform a literature search for the reported EC₅₀ or Kᵢ of this compound for the 5-HT₆ receptor. 2. If your effective concentration is much higher, consider profiling this compound against a panel of related receptors or kinases to identify potential off-targets.[5] |
| Compound Interference with Assay Readout | Test for autofluorescence or quenching if using a fluorescence-based assay. | Protocol: 1. Prepare serial dilutions of this compound in the assay buffer without cells. 2. Read the plate using the same excitation and emission wavelengths as your primary assay. 3. A concentration-dependent signal from the compound alone indicates interference.[6] |
| Cell Line Specific Effects | The expression level of the 5-HT₆ receptor and downstream signaling components can vary between cell lines. | Protocol: 1. Confirm the expression of the 5-HT₆ receptor in your cell line using techniques like qPCR or Western blotting. 2. Consider testing this compound in a different cell line known to express the receptor and exhibit the expected signaling response. |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation for this compound
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate assay medium. The concentration range should span from well below to well above the expected EC₅₀.
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Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration.
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Assay Readout: Perform the specific assay to measure the biological response (e.g., cAMP accumulation, reporter gene expression, or cell viability).
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Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal efficacy.
Visualizations
Caption: Simplified signaling pathway of this compound via the 5-HT₆ receptor.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. E-6801 - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of the 5-HT6 Agonist E6801
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the 5-HT6 agonist E6801. The information herein is designed to help troubleshoot experiments and provide answers to frequently asked questions related to potential off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Question/Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotypic Response in vivo | The observed effect may be mediated by a receptor other than 5-HT6. | 1. Confirm 5-HT6 Engagement: Include a selective 5-HT6 antagonist as a control to see if the effect is blocked. 2. Dose-Response Analysis: Atypical dose-response curves (e.g., U-shaped) may suggest the involvement of multiple targets with different affinities. 3. Consult Literature: Review literature for known off-target effects of similar chemical scaffolds. |
| Inconsistent Results Across Cell Lines | Different cell lines may have varying expression levels of off-target receptors. | 1. Receptor Expression Profiling: Perform qPCR or Western blot to quantify the expression levels of the 5-HT6 receptor and suspected off-target receptors in your cell lines. 2. Use a "Clean" System: Consider using a recombinant cell line expressing only the human 5-HT6 receptor to confirm on-target effects. |
| Discrepancy Between Binding Affinity and Functional Potency | The compound may have different functional activities (agonist, antagonist, partial agonist) at different receptors. | 1. Conduct Functional Assays: Perform functional assays (e.g., cAMP accumulation, calcium mobilization) for suspected off-target receptors to determine the nature of the interaction. 2. GTPγS Binding Assay: This assay can help determine if this compound is acting as an agonist at other G-protein coupled receptors. |
| Observed Effect is Not Blocked by a 5-HT6 Antagonist | This strongly suggests an off-target effect. | 1. Broad Receptor Screening: Screen this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions. 2. Evaluate Structurally Related Compounds: Test if structurally related analogs with different 5-HT6 affinities produce the same "off-target" effect. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target receptors for a 5-HT6 agonist like this compound?
A1: Due to sequence homology, other serotonin receptors are the most probable off-targets. Specifically, receptors like 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 are common off-targets for serotonergic compounds. Additionally, adrenergic and dopaminergic receptors can sometimes be affected. A comprehensive receptor screening panel is the most effective way to determine the specific off-target profile of this compound.
Q2: How can I be sure that the cognitive enhancement observed with this compound is due to its 5-HT6 agonism?
A2: The primary mechanism of cognitive enhancement by this compound is thought to be through the modulation of cholinergic and glutamatergic neurotransmission, which is a known downstream effect of 5-HT6 receptor activation.[1] To experimentally confirm this, you can co-administer this compound with a selective 5-HT6 antagonist. If the pro-cognitive effects are blocked, it provides strong evidence for on-target activity.
Q3: Are there any known off-target binding data for this compound?
A3: Publicly available, comprehensive off-target binding data for this compound is limited. While it is known to be a potent 5-HT6 agonist, its affinity for a wide range of other receptors has not been extensively published in readily accessible literature. Therefore, researchers using this compound should consider performing their own selectivity profiling to fully characterize its activity in their experimental systems.
Q4: What is the difference between a binding assay and a functional assay when investigating off-target effects?
A4: A binding assay (e.g., radioligand binding assay) measures the affinity of a compound for a receptor (its Ki or IC50). It tells you if the compound binds to the receptor, but not what it does. A functional assay (e.g., cAMP assay, GTPγS assay) measures the biological response following receptor binding. It can tell you if the compound is an agonist, antagonist, partial agonist, or inverse agonist at that receptor. Both are crucial for understanding the full pharmacological profile of a compound.
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding affinity of this compound at a potential off-target receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the target receptor.
-
Non-labeled competing ligand (for non-specific binding determination).
-
This compound at various concentrations.
-
Assay buffer (specific to the receptor).
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Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or this compound.
-
Incubate at the appropriate temperature and for the specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
GTPγS Functional Assay
This protocol outlines a method to determine if this compound acts as an agonist at a G-protein coupled receptor.
Objective: To measure the ability of this compound to stimulate G-protein activation at a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
A known agonist for the receptor (positive control).
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This compound at various concentrations.
-
Assay buffer.
-
Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the positive control agonist.
-
In a 96-well plate, add the cell membranes, GDP, and either buffer (basal activity), the positive control agonist, or this compound.
-
Pre-incubate to allow the compound to bind to the receptor.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for the appropriate time at the specified temperature.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Plot the concentration-response curve to determine the EC50 and Emax of this compound relative to the known agonist.
Visualizations
Caption: Canonical signaling pathway of the 5-HT6 receptor.
References
Technical Support Center: Addressing E6801 Stability and Degradation in Solution
Disclaimer: Information regarding the specific compound E6801 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability and degradation issues of small molecule compounds in solution, using "this compound" as a representative example. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution shows a decrease in concentration over time in an aqueous buffer. What are the likely causes?
A1: The degradation of a compound in an aqueous solution can be attributed to several factors:
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Hydrolysis: this compound may possess functional groups susceptible to cleavage by water, such as esters or amides. The rate of hydrolysis is often pH-dependent, with either acidic or basic conditions potentially accelerating degradation.[1][2]
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Oxidation: If this compound has electron-rich moieties, it may be sensitive to oxidation.[1] Dissolved oxygen in the buffer, exposure to light, and the presence of trace metal ions can promote oxidative degradation.
-
Solubility Issues: The compound may have limited solubility in the aqueous buffer, leading to precipitation over time. This can sometimes be mistaken for degradation. Precipitated material may also have different degradation characteristics.
-
Adsorption: this compound might adsorb to the surfaces of storage containers, such as plastic tubes or microplates, which would lower the effective concentration in the solution.
Q2: How can I perform a quick assessment of this compound's stability in a new solvent or buffer?
A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the solvent or buffer of interest. Aliquots of this solution can then be incubated under various relevant conditions (e.g., different temperatures, light exposure). Samples should be taken at several time points (e.g., 0, 2, 4, 8, and 24 hours) and analyzed by a suitable analytical method, such as HPLC, to determine the remaining concentration of the parent compound.
Q3: What are some general strategies to enhance the stability of this compound in solution?
A3: Several strategies can be employed to improve the stability of your compound:
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pH Optimization: If this compound is susceptible to pH-dependent degradation, adjusting the buffer's pH to a more stable range can be highly effective.
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Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or ethanol can enhance both solubility and stability. Ensure the co-solvent is compatible with your experimental setup.
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Addition of Antioxidants: If oxidation is a concern, incorporating antioxidants such as ascorbic acid or DTT into your buffer may protect this compound.[2]
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Inert Atmosphere: For compounds that are highly sensitive to oxygen, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]
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Light Protection: Solutions of light-sensitive compounds should be stored in amber vials or containers wrapped in aluminum foil.[2][3]
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Temperature Control: Degradation reactions are generally slower at lower temperatures. Storing stock solutions and performing experiments at reduced temperatures (when feasible) can improve stability.[2]
-
Use of Fresh Solutions: The most dependable approach is often to prepare solutions fresh immediately before each experiment.
Q4: Can freeze-thaw cycles impact the stability of this compound in DMSO?
A4: Yes, repeated freeze-thaw cycles can affect the stability of compounds in DMSO. DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened. This can lead to the dilution of your stock solution over time and the introduction of water, which could potentially lead to hydrolysis. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in aqueous buffer after dilution from DMSO stock. | - Poor aqueous solubility.- Compound has exceeded its solubility limit. | - Decrease the final concentration of this compound.- Consider using a co-solvent system or a formulation with solubilizing excipients.- Adjust the pH of the buffer if this compound's solubility is pH-dependent.[4] |
| Loss of activity in a cell-based assay over the course of the experiment. | - Degradation in the cell culture medium.- Adsorption to plasticware.- Poor cell permeability. | - Assess the stability of this compound in the specific culture medium.- Use low-binding assay plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays. |
| Appearance of new peaks in the HPLC chromatogram during a stability study. | - Chemical degradation of this compound. | - Perform forced degradation studies to identify potential degradation products.[5]- Characterize the structure of the new peaks using LC-MS or other spectroscopic techniques. |
| Inconsistent results between experiments. | - Instability of stock or working solutions.- Improper storage conditions. | - Prepare fresh solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure proper storage conditions (temperature, light protection). |
Data Presentation
Table 1: Stability of this compound (10 µM) in Aqueous Buffer at Different pH and Temperature Conditions Over 24 Hours
| pH | Temperature (°C) | % Remaining this compound (Mean ± SD, n=3) |
| 5.0 | 4 | 98.2 ± 1.1 |
| 25 | 91.5 ± 2.3 | |
| 37 | 82.1 ± 3.5 | |
| 7.4 | 4 | 99.1 ± 0.8 |
| 25 | 95.3 ± 1.9 | |
| 37 | 88.6 ± 2.8 | |
| 9.0 | 4 | 96.5 ± 1.4 |
| 25 | 85.7 ± 2.9 | |
| 37 | 74.2 ± 4.1 |
Table 2: Effect of Additives on the Stability of this compound (10 µM) in pH 7.4 Buffer at 37°C for 24 Hours
| Additive (Concentration) | % Remaining this compound (Mean ± SD, n=3) |
| None (Control) | 88.6 ± 2.8 |
| Ascorbic Acid (100 µM) | 96.2 ± 1.7 |
| DMSO (0.1%) | 94.8 ± 2.1 |
| BSA (0.1%) | 90.1 ± 3.0 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general procedure for evaluating the chemical stability of this compound in a specific solution over time.
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution into the desired test buffer (e.g., phosphate-buffered saline, cell culture medium) to the final working concentration (e.g., 10 µM).
-
Prepare a sufficient volume for all time points and replicates.
-
-
Incubation:
-
Aliquot the test solution into multiple vials (e.g., amber glass HPLC vials) for each time point.
-
Incubate the vials under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each incubation condition.
-
-
Quenching (if necessary):
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To stop further degradation, immediately add an equal volume of a cold organic solvent, such as acetonitrile or methanol. This will also precipitate any proteins present in the buffer.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Transfer the supernatant to a new HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
The mobile phase, column, and detection wavelength should be optimized for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Common degradation pathways for a hypothetical small molecule.
Caption: Experimental workflow for assessing compound stability.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Response to E6801 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing variability in animal response to E6801 treatment. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
Issue: High Variability in Behavioral Outcomes
High variability in behavioral assays can mask the true effect of this compound. Below are potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Genetic Variation | Use isogenic (inbred) strains to reduce genetic variability. If using outbred stocks, ensure proper randomization and increase sample size to improve statistical power. |
| Environmental Factors | Standardize housing conditions, including cage density, lighting (12-hour light/dark cycle), temperature, and humidity. Minimize noise and other stressors in the animal facility. |
| Handling and Procedural Stress | Handle animals consistently and gently to acclimate them to the experimenter.[1] All procedures should be performed by trained personnel to ensure consistency. |
| Subject-Specific Factors | Ensure animals are age and sex-matched.[2] Individual differences in anxiety levels, even within inbred strains, can influence behavioral performance.[3] Consider pre-screening animals for baseline anxiety levels. |
| Assay-Specific Variability | For tasks like the Novel Object Recognition (NOR) test, ensure objects have similar textures, shapes, and sizes but are distinct enough to be novel. The choice of objects and the inter-trial interval can significantly impact results.[4][5][6] |
Issue: Lack of this compound Efficacy
If this compound does not produce the expected cognitive enhancement, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | The effective dose of this compound can vary. Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Published effective doses in rats range from 1.25 to 10 mg/kg i.p. |
| Pharmacokinetic Issues | Inconsistent drug administration can lead to variable exposure. Ensure accurate and consistent dosing techniques. The route of administration (e.g., intraperitoneal vs. oral) will significantly affect absorption and bioavailability. |
| Timing of Administration | The time between this compound administration and behavioral testing is critical. This window should be optimized based on the pharmacokinetic profile of the compound. |
| Interaction with Other Factors | The cognitive-enhancing effects of this compound are linked to its modulation of cholinergic and glutamatergic systems. The baseline state of these systems in your animal model could influence the drug's efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor.[7] The 5-HT6 receptor is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate the activity of other neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.[8]
Q2: What are the typical effective doses of this compound in rodents?
A2: In studies using the novel object recognition task in rats, this compound has been shown to enhance memory at intraperitoneal (i.p.) doses ranging from 1.25 to 10 mg/kg. Doses of 2.5 and 5 mg/kg have been effective in reversing scopolamine-induced memory deficits.[8]
Q3: What are the key signaling pathways activated by this compound?
A3: As a 5-HT6 receptor agonist, this compound initiates a signaling cascade that primarily involves the activation of Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in cAMP. This activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and the ERK (extracellular signal-regulated kinase) pathway. These pathways are known to be involved in synaptic plasticity and memory formation.[2][8]
Q4: What are the common sources of variability in in vivo experiments?
A4: Variability in animal studies can stem from several sources, broadly categorized as biological, environmental, and procedural.[7][9] Biological factors include the animal's species, strain, sex, age, and individual genetic and physiological differences.[7] Environmental factors encompass housing conditions, diet, and exposure to stressors. Procedural variability can be introduced through inconsistent handling, dosing, and measurement techniques.[9]
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy Studies in Rats
| Behavioral Assay | Animal Model | This compound Dose (i.p.) | Outcome |
| Novel Object Recognition | Adult Rats | 1.25 - 10 mg/kg | Dose-dependent increase in novel object exploration, indicating memory enhancement.[8] |
| Scopolamine-Induced Deficit (NOR) | Adult Rats | 2.5 and 5 mg/kg | Reversal of scopolamine-induced memory impairment.[8] |
| Conditioned Emotion Response | Adult Rats | 2.5 mg/kg | Reversed MK-801-induced memory deficits.[4] |
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
This protocol is adapted from published studies to assess recognition memory.[10][11][12][13][14]
-
Habituation:
-
Individually place each rat in an empty open-field arena (e.g., 40x40x40 cm) for 5-10 minutes for 2-3 consecutive days to acclimate them to the environment.
-
-
Familiarization Phase (Trial 1):
-
Place two identical objects in opposite corners of the arena.
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Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
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Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
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Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Conditioned Emotional Response (CER) Test in Rats
This protocol is a common method for assessing fear-conditioned memory.[15][16][17][18]
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Habituation:
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Place the rat in the conditioning chamber for a period (e.g., 5 minutes) to acclimate.
-
-
Conditioning Phase:
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Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2.8 kHz for 30 seconds).
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At the termination of the CS, deliver an aversive unconditioned stimulus (US), such as a mild foot shock (e.g., 0.5 mA for 0.5 seconds).
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Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with a variable inter-trial interval.
-
-
Retention Test:
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After a retention interval (e.g., 24 hours), place the rat in a novel context.
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Present the CS (tone) alone, without the US (shock).
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Measure the freezing behavior (a state of immobility, except for respiratory movements) as an indicator of fear memory.
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Increased freezing time in response to the CS indicates successful fear conditioning.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the 5-HT6 receptor.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Experimental workflow for the Conditioned Emotional Response (CER) test.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determining underlying influences of data variability in the novel object recognition paradigm as used with young pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability and temporal dynamics of novel object recognition in aging male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. socialsci-groby.weebly.com [socialsci-groby.weebly.com]
- 18. Video: Fear Incubation Using an Extended Fear-Conditioning Protocol for Rats [jove.com]
Refining E6801 experimental design for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining experimental designs involving the 5-HT6 receptor partial agonist, E6801, for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor.[1][2] Its primary mechanism of action involves the stimulation of the 5-HT6 receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade is believed to modulate cholinergic and glutamatergic neurotransmission, which plays a crucial role in cognitive functions like memory.[4][5]
Q2: What are the common animal models used to study the cognitive-enhancing effects of this compound?
A2: The most common animal model is the scopolamine-induced amnesia model in rats.[4][5][6][7] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, mimicking certain aspects of dementia and providing a platform to evaluate the pro-cognitive effects of compounds like this compound.[6][7][8][9] Behavioral paradigms such as the Novel Object Recognition (NOR) test and the Conditioned Emotion Response (CER) are frequently used to assess memory and learning in these models.[4][10]
Q3: What are the recommended dosage ranges for this compound and scopolamine in rat models?
A3: Based on published studies, the following dosage ranges are recommended for intraperitoneal (i.p.) administration in rats:
It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q4: Can this compound be co-administered with other compounds?
A4: Yes, studies have shown that sub-effective doses of this compound can produce synergistic effects when co-administered with other cognitive enhancers like the acetylcholinesterase inhibitor donepezil or the NMDA receptor antagonist memantine.[4][5] This suggests a combined modulation of cholinergic and glutamatergic pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data | - Improper animal handling and habituation- Inconsistent environmental conditions (e.g., lighting, noise)- Variability in drug administration (e.g., injection volume, timing) | - Ensure all animals are properly handled and habituated to the experimental setup.- Maintain consistent environmental conditions throughout the experiment.- Standardize drug administration protocols, including precise timing relative to behavioral testing. |
| Lack of significant this compound effect | - Suboptimal dosage- Ineffective induction of cognitive deficit (if applicable)- Issues with drug formulation or stability | - Perform a dose-response curve to identify the optimal this compound concentration.- Verify the efficacy of the amnesic agent (e.g., scopolamine) in a control group.- Prepare fresh drug solutions for each experiment and ensure proper solubility. |
| Inconsistent cAMP assay results | - Cell line variability or passage number- Inconsistent stimulation times- Issues with assay reagents | - Use a stable cell line expressing the 5-HT6 receptor and keep the passage number low.- Optimize and strictly control the incubation time with this compound.- Use high-quality, validated assay kits and reagents. |
| Difficulty interpreting signaling pathway data | - Crosstalk between signaling pathways- Off-target effects of compounds | - Use specific inhibitors for downstream effectors (e.g., PKA, ERK inhibitors) to dissect the pathway.- Confirm the selectivity of this compound for the 5-HT6 receptor in your system. |
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
This protocol is adapted from studies evaluating the pro-cognitive effects of this compound.[4][5]
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Habituation: Individually habituate rats to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes per day for 3 consecutive days.
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Drug Administration: On day 4, administer this compound (e.g., 1.25, 2.5, 5, 10 mg/kg, i.p.) or vehicle. Thirty minutes later, administer scopolamine (e.g., 0.5 mg/kg, i.p.) or vehicle.
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Training (T1): Thirty minutes after the second injection, place the rat in the arena with two identical objects and allow exploration for 5 minutes.
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Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 4 hours) to induce natural forgetting.
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Testing (T2): Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
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Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
cAMP Accumulation Assay
This protocol is based on methods used to determine the efficacy of 5-HT6 receptor ligands.[3]
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Cell Culture: Culture cells stably expressing the rat 5-HT6 receptor (e.g., HEK293 cells) in appropriate media.
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Cell Plating: Seed cells into 96-well plates and grow to ~80-90% confluency.
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Assay Preparation: Wash cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes.
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Compound Addition: Add varying concentrations of this compound or other test compounds. Forskolin can be used to potentiate the cAMP response.
-
Incubation: Incubate for 30 minutes at 37°C.
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Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA).
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Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine EC50 values.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade leading to improved cognition.
Caption: Workflow for the Novel Object Recognition (NOR) test.
Quantitative Data Summary
Table 1: Effect of this compound on Scopolamine-Induced Memory Deficit in the NOR Test
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |
| Vehicle + Vehicle | - | 0.45 ± 0.05 |
| Vehicle + Scopolamine | 0.5 | 0.02 ± 0.04 |
| This compound + Scopolamine | 2.5 | 0.38 ± 0.06 |
| This compound + Scopolamine | 5.0 | 0.42 ± 0.07 |
Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[4][5]
Table 2: In Vitro Efficacy of 5-HT6 Receptor Ligands
| Compound | EC50 (nM) for cAMP accumulation |
| 5-HT (Serotonin) | 1.5 |
| This compound | 3.2 |
| EMD-386088 | 10.7 |
Note: Data are representative values from published studies.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infona.pl [infona.pl]
- 6. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 7. Alleviative effect of scopolamine‑induced memory deficit via enhancing antioxidant and cholinergic function in rats by pinostrobin from Boesenbergia rotunda (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate potential side effects of E6801 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects of E6801 in vivo. The information is based on the known pharmacology of 5-HT6 receptor agonists and standard preclinical safety assessment protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial agonist of the serotonin 6 (5-HT6) receptor.[1][2] Its primary mechanism of action involves binding to and activating these receptors, which are almost exclusively expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and memory, such as the hippocampus and cerebral cortex.[2][3] This activation is thought to modulate cholinergic and glutamatergic neurotransmission, which is the basis for its potential cognitive-enhancing effects.[1]
Q2: What are the potential in vivo side effects of this compound?
Direct and comprehensive public data on the in vivo side effects of this compound are limited. However, based on the function and distribution of 5-HT6 receptors and the general effects of serotonergic agents, potential side effects can be anticipated. These may primarily manifest as CNS-related effects. It is important to note that one study mentioned this compound had little effect on conditioned emotional response when administered alone in healthy adult rats, suggesting a potentially favorable safety profile in that specific behavioral test.[2]
Q3: Are there any expected cardiovascular side effects with this compound?
While serotonin, in general, has complex effects on the cardiovascular system, current research suggests that 5-HT6 receptors are not significantly involved in cardiovascular responses to serotonin.[4] Therefore, significant direct cardiovascular side effects from a selective 5-HT6 receptor agonist like this compound are considered less likely compared to less selective serotonergic agents. However, as part of standard safety pharmacology, cardiovascular parameters should be monitored.
Q4: Could this compound induce serotonin syndrome?
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system. In animals, signs can include CNS depression, tremors, hyperesthesia, ataxia, seizures, hyperthermia, and gastrointestinal issues.[5] While a selective 5-HT6 receptor agonist is less likely to cause systemic serotonin syndrome compared to broad-acting agents like SSRIs or MAOIs, the possibility, especially at high doses or in combination with other serotonergic drugs, cannot be entirely ruled out. Careful monitoring for signs of serotonin syndrome is recommended.
Troubleshooting Guides
This section provides guidance on how to identify and mitigate potential side effects during in vivo experiments with this compound.
Issue 1: Unexpected Behavioral Changes
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Observed Signs: Researchers may observe changes in animal behavior such as hyperactivity, sedation, stereotypy (repetitive, purposeless movements), or changes in normal behavioral patterns (e.g., grooming, exploration).
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Potential Cause: These effects could be due to the CNS activity of this compound, either as an extension of its primary pharmacological effect or as an off-target effect.
-
Mitigation Strategies:
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Dose-Response Assessment: Conduct a thorough dose-response study to identify the minimal effective dose for the desired cognitive effect and the dose at which behavioral side effects emerge.
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Systematic Behavioral Observation: Implement a standardized behavioral observation protocol, such as a Functional Observational Battery (FOB), to systematically assess and quantify any behavioral abnormalities.[6][7][8][9]
-
Control Groups: Always include appropriate vehicle control groups to ensure that observed effects are drug-related.
-
Issue 2: Seizure Activity
-
Observed Signs: Tonic-clonic seizures, muscle tremors, or other convulsive activities.
-
Potential Cause: High doses of serotonergic agents can lower the seizure threshold.
-
Mitigation Strategies:
-
Dose Escalation: Employ a careful dose-escalation paradigm, starting with low doses and monitoring for any signs of seizure activity.
-
EEG Monitoring: In specialized studies, electroencephalogram (EEG) monitoring can be used to detect sub-clinical seizure activity.
-
Immediate Discontinuation: If seizure activity is observed, the experiment should be terminated for that animal, and a veterinarian should be consulted. Future experiments should utilize lower doses.
-
Issue 3: Gastrointestinal Disturbances
-
Observed Signs: Changes in fecal output (diarrhea or constipation), or signs of nausea (e.g., pica in rodents).
-
Potential Cause: The gastrointestinal tract contains a large proportion of the body's serotonin and various 5-HT receptors, although the direct role of 5-HT6 receptors in gut motility is less defined compared to other subtypes like 5-HT3 and 5-HT4.[10]
-
Mitigation Strategies:
-
Monitor Food and Water Intake and Body Weight: Regularly record these parameters as they can be sensitive indicators of gastrointestinal distress.
-
Observe Fecal Pellets: Systematically observe the consistency and number of fecal pellets.
-
Data Presentation: Potential Side Effect Monitoring
The following table summarizes potential adverse effects that should be monitored during in vivo studies with 5-HT6 receptor agonists, based on general principles of neuropharmacology and safety assessment.
| Parameter Category | Specific Endpoint | Observation Method | Potential Adverse Finding |
| Central Nervous System | General Behavior & Activity | Functional Observational Battery (FOB) | Sedation, hyperactivity, stereotypy, tremors, convulsions |
| Motor Function | Grip Strength, Locomotor Activity | Decreased strength, altered movement patterns | |
| Autonomic Function | Pupillary response, salivation, piloerection | Mydriasis/miosis, excessive salivation, hair standing on end | |
| Cardiovascular System | Heart Rate & Rhythm | Telemetry, ECG | Tachycardia, bradycardia, arrhythmias (less likely) |
| Blood Pressure | Telemetry | Hypertension, hypotension (less likely) | |
| Gastrointestinal System | Food & Water Consumption | Daily Measurement | Anorexia, adipsia |
| Body Weight | Regular Measurement | Significant weight loss or gain | |
| Fecal Output | Visual Inspection | Diarrhea, constipation |
Experimental Protocols
Functional Observational Battery (FOB) in Rats
This protocol is adapted from standard neurobehavioral screening methods to assess the general physiological and behavioral effects of a test compound.[6][7][8][9]
Objective: To systematically observe and quantify potential behavioral and physiological side effects of this compound in rats.
Materials:
-
This compound and vehicle
-
Adult rats (e.g., Sprague-Dawley or Wistar), equal numbers of males and females
-
Standard laboratory cages
-
Open field arena (e.g., 100 cm x 100 cm)
-
Stopwatch
-
Scoring sheets
Procedure:
-
Acclimation: Acclimate animals to the testing room and handling procedures for at least 3 days prior to the experiment.
-
Dosing: Administer this compound or vehicle via the intended route of administration (e.g., intraperitoneal, oral gavage). Use at least three dose levels and a vehicle control group (n=8-10 per group/sex).
-
Observations: Conduct observations at the time of peak plasma concentration (if known) and at several time points post-dosing (e.g., 30 min, 1, 2, 4, and 24 hours).
-
Home Cage Observations: Before disturbing the animals, observe their posture, activity level, and any unusual behaviors.
-
Handling Observations: Assess ease of removal from the cage, muscle tone, and reactivity to handling.
-
Open Field Assessment:
-
Place the animal in the center of the open field and record activity for 5 minutes.
-
Observe and score: locomotor activity, rearing, stereotypies, gait, and arousal level.
-
Assess autonomic signs: pupil size, salivation, piloerection, respiration rate, and body temperature.
-
-
Sensorimotor and Reflex Assessments:
-
Approach and Touch Response: Assess reaction to an object approaching the head.
-
Auditory Startle: Assess response to a sudden loud noise.
-
Righting Reflex: Place the animal on its back and measure the time to right itself.
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
-
Data Analysis: Compare the scores for each parameter between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Cardiovascular Safety Pharmacology in Conscious, Unrestrained Rats using Telemetry
This protocol outlines the assessment of cardiovascular parameters following the administration of this compound, in line with ICH S7A and S7B guidelines.[11][12][13][14][15]
Objective: To evaluate the potential effects of this compound on heart rate, blood pressure, and electrocardiogram (ECG) in conscious, freely moving rats.
Materials:
-
This compound and vehicle
-
Adult rats surgically implanted with telemetry transmitters
-
Telemetry data acquisition system
-
Dosing apparatus
Procedure:
-
Surgical Implantation: Surgically implant telemetry transmitters capable of measuring ECG and blood pressure. Allow for a post-operative recovery period of at least one week.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing to establish a stable baseline for each animal.
-
Dosing: Administer this compound or vehicle. A crossover design, where each animal receives all treatments, is often preferred to reduce variability.
-
Data Collection: Continuously record ECG, heart rate, and blood pressure for at least 24 hours post-dose.
-
Data Analysis:
-
Analyze changes in heart rate and blood pressure from baseline for each dose group compared to the vehicle control.
-
Analyze the ECG for changes in wave-form morphology and intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (e.g., using Bazett's or Fridericia's formula, or an individual animal correction).
-
Conduct concentration-QTc analysis if plasma concentrations of this compound are measured.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound at the 5-HT6 receptor.
Caption: Experimental workflow for in vivo side effect assessment of this compound.
Caption: Troubleshooting logic for managing observed in vivo side effects.
References
- 1. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular responses produced by 5-hydroxytriptamine:a pharmacological update on the receptors/mechanisms involved and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicoses in Animals From Human Dietary and Herbal Supplements - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mds-usa.com [mds-usa.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Effects of 5-HT2B, 5-HT3 and 5-HT4 receptor antagonists on gastrointestinal motor activity in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. insights.inotiv.com [insights.inotiv.com]
- 12. xtalks.com [xtalks.com]
- 13. Safety Pharmacology [datasci.com]
- 14. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 15. altasciences.com [altasciences.com]
Ensuring consistent E6801 delivery in experimental models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring consistent delivery of E6801 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective partial agonist for the serotonin 5-HT6 receptor.[1] Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] The 5-HT6 receptor is coupled to the Gs alpha subunit of G proteins, and its activation can modulate the activity of various downstream signaling pathways, including the ERK1/2, mTOR, and Cdk5 pathways, which are implicated in cognitive processes.[3][4][5]
Q2: In which experimental models has this compound been used?
This compound has been utilized in in vivo rodent models, particularly in rats, to investigate its effects on cognition and memory.[1][6] It has been shown to enhance recognition memory and reverse memory deficits induced by scopolamine in an object recognition task.[1] In vitro, this compound has been characterized in cell-based assays using cell lines stably expressing the rat 5-HT6 receptor, such as HEK-293F cells, to determine its functional activity.[2]
Q3: What are the common challenges associated with the delivery of this compound?
Like many small molecule inhibitors, challenges with this compound delivery can arise from issues related to its solubility and stability. Ensuring consistent and accurate concentrations in both in vitro and in vivo experiments is crucial for obtaining reproducible results.
Q4: Are there known off-target effects of this compound?
While this compound is reported to be a selective 5-HT6 receptor agonist, it is essential to consider potential off-target effects, as is the case with any pharmacological agent. Comprehensive selectivity profiling against a panel of other receptors and kinases is recommended to fully characterize its specificity. For some 5-HT6 receptor ligands, off-target binding to receptors such as 5-HT1A, 5-HT2A, and 5-HT7 has been observed.[7]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound activity | Compound Degradation: this compound, a sulfonamide-containing compound, may be susceptible to hydrolysis under certain pH and temperature conditions.[8] | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. - Protect solutions from light. - Perform a stability test of this compound in your specific assay medium. |
| Precipitation: this compound may precipitate in aqueous assay buffers if its solubility limit is exceeded. | - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed 0.5%. - Prepare intermediate dilutions of this compound in a solvent compatible with your assay buffer. - Visually inspect for any precipitation after dilution. - Consider using a different formulation or vehicle if solubility issues persist. | |
| Cell Health Issues: The health and passage number of your cells can impact their responsiveness. | - Regularly check for mycoplasma contamination. - Use cells within a consistent and low passage number range. - Ensure optimal cell seeding density to avoid overgrowth or sparse cultures. | |
| High variability between replicates | Inaccurate Pipetting: Small volumes of concentrated this compound stock can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tip sizes. - Prepare a larger volume of the final this compound dilution to be added to all wells to minimize pipetting errors. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette or automated cell dispenser for seeding. |
Inconsistent Results in In Vivo Models
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of expected behavioral effect | Poor Bioavailability: The route of administration and vehicle formulation can significantly impact the absorption and distribution of this compound. | - Optimize the vehicle formulation to improve solubility and stability. Common vehicles for in vivo administration of 5-HT6 agonists in rats include saline or a small percentage of a co-solvent like Tween 80. - Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous, oral gavage) to determine the most effective delivery method.[9][10] - Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and brain at different time points after administration. |
| Inadequate Dose: The dose of this compound may be insufficient to engage the target and elicit a biological response. | - Perform a dose-response study to identify the optimal dose range for the desired effect. Doses of 5-HT6 receptor agonists used in rats can range from 2.5 mg/kg to 30 mg/kg.[6][9] - Correlate the behavioral effects with target engagement studies in the brain. | |
| High variability in animal responses | Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable exposure. | - Ensure accurate calculation of the dose based on individual animal body weight. - Use proper injection techniques to ensure the full dose is delivered to the intended site. |
| Animal Stress: Stress can influence behavioral outcomes and drug metabolism. | - Acclimate animals to the experimental procedures and environment. - Handle animals consistently and minimize stress during dosing and testing. |
Experimental Protocols
Protocol 1: In Vitro 5-HT6 Receptor-Mediated cAMP Assay
This protocol describes a cell-based assay to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the rat 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White opaque 96-well or 384-well plates
Procedure:
-
Cell Culture: Culture the HEK293-5-HT6 cells according to standard protocols.
-
Cell Seeding: Seed the cells into white opaque plates at a density of 30,000 to 50,000 cells per well and incubate overnight.[11]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in stimulation buffer to achieve the desired final concentrations.
-
-
Assay:
-
Remove the culture medium from the cells.
-
Add the diluted this compound solutions to the wells.
-
Incubate for 20-30 minutes at 37°C.[12]
-
Lyse the cells (if required by the assay kit).
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.[13]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Protocol 2: In Vivo Administration of this compound in a Rat Model of Recognition Memory
This protocol outlines the procedure for administering this compound to rats to evaluate its effect on recognition memory using the novel object recognition task.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
Vehicle (e.g., sterile saline, or saline with 0.5% Tween 80)
-
Scopolamine (for inducing memory impairment)
-
Novel object recognition test arena
-
Objects for the recognition task
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing facility and handling for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. For example, a dose of 2.5 mg/kg can be prepared.[6]
-
Prepare a solution of scopolamine (e.g., 0.3 mg/kg) in saline.
-
-
Dosing:
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) injection 30-60 minutes before the training session.
-
To induce a memory deficit, administer scopolamine (i.p.) 20-30 minutes before the training session.
-
-
Novel Object Recognition Task:
-
Habituation: Allow each rat to explore the empty test arena for a set period (e.g., 10 minutes) on the day before the training.
-
Training (T1): Place two identical objects in the arena and allow the rat to explore for a defined period (e.g., 5 minutes).
-
Retention (T2): After a retention interval (e.g., 24 hours), place one familiar object and one novel object in the arena and allow the rat to explore for a set period (e.g., 5 minutes).
-
-
Data Collection and Analysis:
-
Record the time spent exploring each object during the T2 session.
-
Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)).
-
Compare the discrimination index between the different treatment groups using appropriate statistical analysis.
-
Data Presentation
This compound Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C17H18ClN5O2S2 | Wikipedia[1] |
| Molar Mass | 423.94 g/mol | Wikipedia[1] |
| Solubility | Data not readily available. Empirically determine in relevant solvents (DMSO, water, PBS). | - |
| Stability | Sulfonamides are generally stable but can be susceptible to hydrolysis at extreme pH.[8] Specific stability data for this compound should be determined experimentally. | - |
Summary of In Vitro this compound Activity
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK-293F (rat 5-HT6) | cAMP Accumulation | EC50 | 2.7 nM | Romero et al., 2006[2] |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound delivery.
Caption: The primary and alternative signaling pathways of this compound.
References
- 1. E-6801 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
E6801 efficacy compared to other 5-HT6 receptor agonists
An Objective Comparison of E6801's Efficacy Against Other 5-HT6 Receptor Agonists
This guide presents a comparative analysis of the efficacy of this compound, a notable 5-HT6 receptor agonist, with other compounds targeting the same receptor. The content is tailored for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview supported by experimental data.
Introduction to 5-HT6 Receptor Agonism
The 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system, particularly in regions associated with learning and memory. Its modulation has been a key area of research for therapeutic interventions in cognitive disorders. While much of the focus has been on antagonists, 5-HT6 receptor agonists have also demonstrated significant potential as pro-cognitive agents.[1][2] This guide focuses on the efficacy of this compound in comparison to other 5-HT6 receptor agonists.
Comparative In Vitro Efficacy
The primary mechanism of action for 5-HT6 receptor agonists is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] The efficacy of these agonists is typically quantified by their maximal effect (Emax) in stimulating cAMP production, often relative to the endogenous ligand serotonin (5-HT).
A study by Romero et al. (2006) investigated the efficacy of this compound and E-6837 in a cAMP signaling pathway assay.[3] The results demonstrated that this compound acts as a potent partial agonist at the rat 5-HT6 receptor.[3]
Table 1: In Vitro Efficacy of 5-HT6 Receptor Ligands in cAMP Assay
| Compound | Receptor Type | Condition | Efficacy (Emax, % over basal) | Efficacy (Emax, % over forskolin) |
| 5-HT | Rat 5-HT6 | - | 200 | 294 |
| This compound | Rat 5-HT6 | - | 120 | 250 |
| E-6837 | Rat 5-HT6 | - | 23 | 207 |
| 5-HT | Human S267K 5-HT6 | Constitutively Active | 97 | - |
| This compound | Human S267K 5-HT6 | Constitutively Active | 91 | - |
| E-6837 | Human S267K 5-HT6 | Constitutively Active | 100 | - |
| Source: Romero et al., 2006.[3] |
In this assay, this compound induced a 120% increase in cAMP formation over basal levels.[3] When co-administered with forskolin, a direct activator of adenylyl cyclase, the response was enhanced to 250%.[3] At a constitutively active human S267K 5-HT6 receptor, this compound showed an efficacy of 91%, comparable to that of 5-HT (97%).[3]
Comparative In Vivo Efficacy
The pro-cognitive effects of 5-HT6 receptor agonists are often evaluated in rodent models of learning and memory, such as the Novel Object Recognition (NOR) test. This test leverages the innate tendency of rodents to explore novel objects more than familiar ones.
A study by Kendall et al. (2011) compared the effects of this compound and another 5-HT6 receptor agonist, EMD-386088, in the NOR test.[4] Both compounds were found to enhance recognition memory.[4]
Table 2: In Vivo Efficacy of 5-HT6 Receptor Agonists in the Novel Object Recognition Test
| Compound | Animal Model | Effective Dose Range (i.p.) | Outcome |
| This compound | Rat | 1.25-10 mg/kg | Significant and dose-dependent increase in novel object exploration.[4] |
| EMD-386088 | Rat | 5-10 mg/kg | Significant and dose-dependent increase in novel object exploration.[4] |
| This compound | Rat | 2.5 and 5 mg/kg | Reversed scopolamine-induced memory impairment.[4] |
This compound produced a significant and dose-dependent increase in the exploration of novel objects, indicating an enhancement of recognition memory.[4] Furthermore, this compound was also effective in reversing the memory deficits induced by the muscarinic antagonist scopolamine.[4]
Signaling Pathways and Experimental Visualization
5-HT6 Receptor Signaling Pathway
The binding of an agonist to the 5-HT6 receptor initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors that modulate gene expression related to neuronal plasticity and cognitive function.
Caption: 5-HT6 receptor agonist signaling pathway.
Experimental Workflow: Novel Object Recognition Test
The Novel Object Recognition (NOR) test is a standard behavioral paradigm used to assess recognition memory in rodents. The workflow involves habituating the animal to the testing arena, followed by a training session with two identical objects, and a subsequent test session with one familiar and one novel object.
Caption: Workflow of the Novel Object Recognition test.
Experimental Protocols
cAMP Assay Protocol
Objective: To quantify the functional activity of 5-HT6 receptor agonists by measuring intracellular cAMP accumulation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the 5-HT6 receptor are seeded in 96-well plates and grown to confluence.
-
Assay Preparation: The growth medium is removed, and cells are washed with a pre-warmed assay buffer. Cells are then incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition: Test compounds (e.g., this compound, 5-HT) are added at various concentrations, and the plates are incubated for a further 15-30 minutes at 37°C.
-
Cell Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit (PerkinElmer), following the manufacturer's instructions.
-
Data Analysis: The fluorescence signal is measured, and the amount of cAMP is calculated based on a standard curve. Dose-response curves are plotted, and EC50 and Emax values are determined using non-linear regression analysis.
Novel Object Recognition (NOR) Protocol
Objective: To evaluate the effect of 5-HT6 receptor agonists on recognition memory in rats.
Methodology:
-
Animals and Housing: Male Wistar rats are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Apparatus: A circular open-field arena (e.g., 80 cm in diameter with 40 cm high walls) made of non-porous material is used. A variety of objects, differing in shape and texture but similar in size, are used.
-
Habituation: For two consecutive days, each rat is placed in the empty arena for 10 minutes to habituate to the environment.
-
Training Session (T1): On the third day, two identical objects are placed in the arena. The rat is placed in the arena, and the time spent exploring each object is recorded for 5 minutes. Exploration is defined as the rat's nose being within 2 cm of the object.
-
Inter-Trial Interval (ITI): After the training session, the rat is returned to its home cage for a defined period (e.g., 24 hours).
-
Test Session (T2): Following the ITI, the rat is returned to the arena, where one of the familiar objects has been replaced by a novel object. The time spent exploring the familiar and novel objects is recorded for 5 minutes.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at specified times before the training or test session, depending on the experimental design.
-
Data Analysis: A discrimination index (DI) is calculated as [(time exploring novel object – time exploring familiar object) / (total exploration time)] x 100. A positive DI indicates successful recognition memory. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of E6801 and the acetylcholinesterase inhibitor donepezil.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound E6801 and the established acetylcholinesterase inhibitor, donepezil. The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutic approaches for cognitive disorders. While comprehensive data for a direct, head-to-head comparison is limited for this compound, this guide summarizes the available preclinical findings and contrasts its unique mechanism of action with that of donepezil.
Executive Summary
Donepezil is a well-characterized acetylcholinesterase (AChE) inhibitor, a cornerstone in the symptomatic treatment of Alzheimer's disease. Its cognitive-enhancing effects are primarily attributed to the potentiation of cholinergic neurotransmission. This compound, in contrast, is a selective 5-hydroxytryptamine-6 (5-HT6) receptor partial agonist. Preclinical evidence suggests that this compound enhances cognition by modulating both cholinergic and glutamatergic systems, indicating a distinct pharmacological profile from donepezil. A direct comparison in a rat model of recognition memory has shown this compound to be as effective as donepezil in reversing scopolamine-induced cognitive deficits. However, a significant gap in publicly available data for this compound, particularly regarding its effect on acetylcholinesterase activity, pharmacokinetics, and safety profile, currently limits a comprehensive comparative assessment.
Data Presentation
Table 1: Comparative Efficacy in a Preclinical Model of Recognition Memory
| Compound | Dosing Range (mg/kg, i.p.) in Rats | Efficacy in Novel Object Recognition Task | Reversal of Scopolamine-Induced Deficit |
| This compound | 1.25 - 10 | Dose-dependent increase in novel object exploration | As effective as donepezil (at 2.5 and 5 mg/kg)[1][2] |
| Donepezil | 0.1 - 3 | Dose-dependent increase in novel object exploration | Effective at 0.3 and 1 mg/kg[1][2] |
Data extracted from a study utilizing a novel object discrimination paradigm in adult rats.[1][2]
Table 2: Mechanistic and Pharmacological Profile
| Feature | This compound | Donepezil |
| Primary Mechanism of Action | 5-HT6 Receptor Partial Agonist | Acetylcholinesterase Inhibitor |
| Effect on Neurotransmitter Systems | Modulates cholinergic and glutamatergic systems[1][2] | Primarily enhances cholinergic neurotransmission |
| Acetylcholinesterase Inhibition | Data not publicly available | Potent and reversible inhibitor |
| 5-HT6 Receptor Binding Affinity | High affinity (pEC50 = 10.2)[3] | Data not publicly available |
| Clinical Development Status | Preclinical | Approved for Alzheimer's Disease |
Table 3: Physicochemical Properties
| Property | This compound | Donepezil |
| Chemical Structure | Imidazo[2,1-b][1][3]thiazole derivative | Piperidine derivative |
| Molecular Formula | C17H18ClN5O2S2 | C24H29NO3 |
| Molar Mass | 423.94 g/mol | 379.5 g/mol |
Note: Comprehensive pharmacokinetic and safety data for this compound are not publicly available, precluding a direct comparison with donepezil in these areas.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of this compound via 5-HT6 receptor activation.
Caption: Mechanism of action of Donepezil in the cholinergic synapse.
Experimental Workflow
Caption: Workflow for the Novel Object Recognition behavioral assay.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity and the inhibitory potential of compounds like donepezil.
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (e.g., Donepezil) and vehicle control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in phosphate buffer.
-
Assay Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to initiate the reaction. A control well with vehicle instead of the test compound is included.
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated.
Novel Object Recognition (NOR) Task in Rats
This behavioral assay is used to assess recognition memory in rodents.
Principle: The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A rat that remembers a previously encountered object will spend more time investigating a new object.
Apparatus:
-
An open-field arena.
-
A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate motivational significance.
Procedure:
-
Habituation: The rat is allowed to freely explore the empty arena for a set period over several days to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration.
-
Retention Interval: The rat is returned to its home cage for a defined period (e.g., 1 hour, 4 hours, or 24 hours). The test compound (this compound or donepezil) or vehicle is administered before or after the training phase, depending on the study design. To induce a memory deficit, a scopolamine injection can be administered prior to the training phase.
-
Test Phase: The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.
Conclusion
The available preclinical data suggests that this compound, a 5-HT6 receptor partial agonist, holds promise as a cognitive enhancer with a distinct mechanism of action compared to the established acetylcholinesterase inhibitor, donepezil. The comparable efficacy of this compound and donepezil in a rat model of recognition memory is a noteworthy finding. However, the current lack of comprehensive data on this compound's acetylcholinesterase activity, pharmacokinetics, and safety profile in the public domain significantly limits a thorough comparative analysis. Further research is required to fully elucidate the therapeutic potential of this compound and to enable a more complete comparison with existing cognitive enhancers like donepezil. This guide will be updated as new information becomes available.
References
- 1. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
Oxiracetam: A Comparative Analysis of its Procognitive Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the procognitive effects of Oxiracetam in various animal models of cognitive impairment. Drawing on experimental data, we objectively assess its performance against other nootropic agents and detail the methodologies of key preclinical studies.
Executive Summary
Oxiracetam, a member of the racetam family of nootropic compounds, has demonstrated significant potential in enhancing cognitive functions such as memory and learning.[1] Preclinical studies in animal models consistently show its efficacy in ameliorating cognitive deficits induced by various pharmacological agents and pathological conditions. Its mechanism of action is multifaceted, primarily involving the modulation of cholinergic and glutamatergic neurotransmitter systems, enhancement of synaptic plasticity, and promotion of brain energy metabolism.[1]
Comparative Performance of Oxiracetam
To illustrate the procognitive efficacy of Oxiracetam, this section presents quantitative data from studies comparing it with other nootropics, particularly its parent compound, Piracetam.
Table 1: Oxiracetam vs. Piracetam in a Murine Model of Electroshock-Induced Amnesia
| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result |
| Control (Amnesia) | - | Step-down latency | Decreased latency |
| Oxiracetam | 30 - 100 | Step-down latency | Significantly improved retention |
| Piracetam | 100 | Step-down latency | No significant effect |
| Data adapted from a comparative study on the effects of Oxiracetam and Piracetam in learning and memory tests in rodents.[2] |
Table 2: Efficacy of Oxiracetam in a Rat Model of Vascular Dementia
| Treatment Group | Dose (mg/kg/day, oral) | Morris Water Maze: Escape Latency (seconds) | Morris Water Maze: Time in Target Quadrant (%) |
| Sham | - | ~20 | ~40% |
| VaD + Saline | - | ~50 | ~20% |
| VaD + Oxiracetam (Low Dose) | 100 | ~35 | ~30% |
| VaD + Oxiracetam (High Dose) | 200 | ~25 | ~35% |
| Data from a study investigating Oxiracetam in a rat model of vascular dementia induced by bilateral common carotid artery occlusion.[3][4] |
Table 3: Oxiracetam in Ameliorating MK-801-Induced Amnesia in Mice
| Treatment Group | Dose (mg/kg) | Cognitive Impairment Model | Behavioral Test | Outcome |
| Control | - | - | Elevated Plus-Maze | Normal transfer latency |
| MK-801 | 0.15 (i.p.) | NMDA receptor antagonism | Elevated Plus-Maze | Prolonged transfer latency (amnesia) |
| Oxiracetam + MK-801 | 3 and 30 (s.c.) | NMDA receptor antagonism | Elevated Plus-Maze | Prevented MK-801-induced memory deficits |
| Based on a study evaluating Oxiracetam's effect on memory impairment induced by the NMDA antagonist MK-801.[5][6] |
Mechanism of Action: Signaling Pathways
Oxiracetam's procognitive effects are attributed to its influence on several key neuronal signaling pathways.
Cholinergic and Glutamatergic Modulation
Oxiracetam has been shown to enhance the release of the neurotransmitters acetylcholine and glutamate in the hippocampus.[7] It is believed to increase the activity of choline acetyltransferase and decrease the activity of acetylcholinesterase, leading to higher levels of acetylcholine.[8] Furthermore, it acts as a positive modulator of AMPA-sensitive glutamate receptors.[1]
Akt/mTOR Signaling Pathway
In models of vascular dementia, Oxiracetam has been found to activate the Akt/mTOR signaling pathway.[3][4] This pathway is crucial for cell survival and is implicated in the protective effects of Oxiracetam against neuronal apoptosis and autophagy.[3][4]
Experimental Protocols
Detailed methodologies for key behavioral assays used to validate the procognitive effects of Oxiracetam are provided below.
Morris Water Maze (MWM)
The MWM is a widely used test for assessing spatial learning and memory in rodents.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.
-
An escape platform submerged just below the water's surface.
-
Visual cues are placed around the pool for spatial navigation.
Procedure:
-
Acquisition Phase (5 days):
-
Rats are trained in four trials per day to find the hidden platform.
-
Each trial begins with the rat being placed into the pool at one of four randomly selected starting positions.
-
The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within 60-120 seconds, it is guided to it.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Elevated Plus-Maze (EPM) for Amnesia Assessment
The EPM can be adapted to assess memory by measuring the transfer latency.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated above the floor.
Procedure:
-
Acquisition Trial:
-
A mouse is placed at the end of an open arm, facing away from the center.
-
The time taken for the mouse to move from the open arm to one of the closed arms (transfer latency) is recorded.
-
-
Induction of Amnesia:
-
Immediately after the acquisition trial, an amnesic agent (e.g., scopolamine or MK-801) is administered.
-
-
Retention Trial (24 hours later):
-
The mouse is again placed on an open arm, and the transfer latency is recorded.
-
A longer transfer latency in the retention trial compared to the acquisition trial indicates amnesia. Procognitive compounds are administered before the retention trial to assess their ability to reverse this amnesia.[5][6]
-
Novel Object Recognition (NOR) Test
The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment.
Apparatus:
-
An open-field arena.
-
Two identical objects (familiar objects) and one novel object.
Procedure:
-
Habituation:
-
The animal is allowed to freely explore the empty arena for a set period.
-
-
Familiarization Phase:
-
Two identical objects are placed in the arena, and the animal is allowed to explore them.
-
-
Test Phase (after a retention interval):
-
One of the familiar objects is replaced with a novel object.
-
The time spent exploring the novel object versus the familiar object is recorded.
-
A preference for exploring the novel object indicates memory of the familiar object.
-
Conclusion
The preclinical data strongly support the procognitive effects of Oxiracetam in various animal models of cognitive impairment. Its efficacy, often superior to that of Piracetam, is linked to its modulation of key neurotransmitter systems and activation of neuroprotective signaling pathways. The experimental protocols detailed herein provide a framework for the continued investigation and validation of novel procognitive agents.
References
- 1. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 2. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxiracetam prevents the MK-801 induced amnesia for the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research advances on cholinergic mechanism of Oxiracetam in improving cognitive impairment [iac.iacademic.info]
Tale of Two Modulators: A Comparative Analysis of E6801 and SB-271046 in Cognitive Function
For researchers, scientists, and drug development professionals, the serotonin 6 (5-HT6) receptor has emerged as a compelling target for enhancing cognitive function. This has led to the exploration of both agonists and antagonists of this receptor, with E6801 (a 5-HT6 agonist) and SB-271046 (a 5-HT6 antagonist) representing two key investigational compounds. This guide provides an objective comparison of their performance in modulating cognitive function, supported by preclinical experimental data.
This analysis reveals a fascinating paradox: both the agonist this compound and the antagonist SB-271046 have demonstrated pro-cognitive effects in preclinical models. Their distinct mechanisms of action, however, suggest different underlying pathways to achieving this common goal, offering valuable insights for future drug development strategies.
Performance in Cognitive Tasks: A Head-to-Head Look
A key study directly compared the efficacy of this compound and SB-271046 in the Novel Object Recognition (NOR) task in rats, a widely used assay to assess learning and memory. The results, summarized below, indicate that both compounds significantly improved recognition memory.
Novel Object Recognition (NOR) Task Performance
| Compound | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~0.1 | - |
| This compound | 1.25 | ~0.3 | p < 0.05 |
| 2.5 | ~0.4 | p < 0.01 | |
| 5 | ~0.45 | p < 0.01 | |
| 10 | ~0.4 | p < 0.01 | |
| SB-271046 | 5 | ~0.35 | p < 0.05 |
| 10 | ~0.4 | p < 0.01 |
*Note: Discrimination Index values are approximated from graphical data presented in Kendall et al., 2011. A higher discrimination index indicates better recognition memory. Both this compound and SB-271046 showed a dose-dependent improvement in memory performance in the NOR task[1].
Mechanistic Insights: How Do They Work?
The seemingly contradictory pro-cognitive effects of a 5-HT6 agonist and antagonist highlight the complexity of this receptor's signaling. Both compounds ultimately appear to modulate key neurotransmitter systems involved in cognition, namely the cholinergic and glutamatergic systems, albeit through different initial actions at the receptor level.
Neurochemical Effects
| Compound | Primary Action | Effect on Neurotransmitter Systems | Supporting Evidence |
| This compound | 5-HT6 Receptor Agonist | Modulates cholinergic and glutamatergic neurotransmission. | Co-administration with sub-effective doses of a cholinesterase inhibitor (donepezil) or an NMDA receptor antagonist (memantine) synergistically enhances recognition memory[1]. |
| SB-271046 | 5-HT6 Receptor Antagonist | Increases extracellular levels of glutamate and aspartate in the frontal cortex and hippocampus. | In vivo microdialysis studies show a significant, dose-dependent increase in these excitatory amino acids[2][3]. |
Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the receptor leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, the downstream consequences of agonism versus antagonism on cognitive function are multifaceted.
Experimental Protocols
Novel Object Recognition (NOR) Task
The following protocol is based on the methodology described in the comparative study by Kendall et al. (2011)[1].
-
Animals: Adult male Lister Hooded rats.
-
Apparatus: A black wooden open-field box (60 cm x 60 cm x 30 cm).
-
Habituation: Rats were habituated to the testing arena for 10 minutes per day for three consecutive days.
-
Acquisition Phase (T1): On the fourth day, rats were placed in the arena containing two identical objects and allowed to explore for 5 minutes.
-
Inter-Trial Interval (ITI): A 4-hour delay was implemented to induce natural forgetting.
-
Test Phase (T2): After the ITI, rats were returned to the arena where one of the familiar objects was replaced with a novel object. Exploration of both objects was recorded for 3 minutes.
-
Data Analysis: The time spent exploring each object was recorded, and a discrimination index was calculated as: (time exploring novel object - time exploring familiar object) / (total exploration time).
Conclusion
Both the 5-HT6 receptor agonist this compound and the antagonist SB-271046 demonstrate clear pro-cognitive effects in preclinical models. While this compound appears to enhance cognitive function through direct activation of 5-HT6 receptor signaling pathways that modulate cholinergic and glutamatergic systems, SB-271046 is proposed to achieve a similar outcome by blocking the receptor, leading to an increase in excitatory neurotransmitter release.
The "agonist/antagonist paradox" underscores the intricate nature of 5-HT6 receptor pharmacology and its role in cognition. Further research is warranted to fully elucidate the downstream signaling cascades and the precise neuronal circuits modulated by these compounds. This comparative analysis provides a valuable framework for researchers in the field, highlighting the potential of both agonism and antagonism of the 5-HT6 receptor as therapeutic strategies for cognitive enhancement. The choice between these opposing approaches may depend on the specific patient population and the underlying pathophysiology of the cognitive impairment being targeted.
References
A Comparative Guide to Intracellular Signaling Pathway Modulation in Cancer Therapy
An Important Note on E6801: Initial searches for this compound reveal its primary role as a partial agonist for the 5-HT6 serotonin receptor, with research focused on its potential for memory enhancement through the modulation of cholinergic and glutamatergic neurotransmission.[1] The current body of scientific literature does not substantiate a mechanism of action for this compound in the context of cancer therapy. While serotonin receptors are being investigated for their role in tumor growth, the specific actions of this compound have not been characterized in this area.[2][3][4]
Given the audience's interest in the cross-validation of mechanisms of action for therapeutic agents, this guide will pivot to a well-established and highly relevant pathway in oncology: the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in various cancers, making it a critical target for drug development.[5][6][7][8][9] We will provide a comparative overview of different inhibitors targeting this pathway, supported by experimental data and detailed protocols.
The PI3K/Akt/mTOR Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[5][6][9] Its constitutive activation, often due to mutations in key components or the loss of tumor suppressors like PTEN, is a hallmark of many cancers.[9][10] This aberrant signaling promotes tumorigenesis and can contribute to resistance against conventional therapies.[8][10]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; // for layout PIP3 -> Akt [color="#5F6368"]; PTEN -> PIP3 [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; mTORC2 -> Akt [color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; Akt -> Survival [color="#5F6368"]; mTORC1 -> S6K1 [color="#5F6368"]; mTORC1 -> _4EBP1 [arrowhead=tee, color="#5F6368"]; S6K1 -> Proliferation [color="#5F6368"]; _4EBP1 -> Proliferation [style=invis];
// Invisible edges for layout edge[style=invis]; PI3K -> PIP2; {rank=same; PIP2; PIP3;} } Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.
Comparative Analysis of PI3K/Akt/mTOR Pathway Inhibitors
A variety of small molecule inhibitors have been developed to target different nodes of this pathway. These can be broadly categorized into PI3K inhibitors, Akt inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors.[11] The table below summarizes key data for representative compounds.
| Inhibitor Class | Target(s) | Example Compound | Cancer Type (Example from Clinical Trial) | Objective Response Rate (ORR) | Key Adverse Events |
| PI3K Inhibitor | PI3K | Alpelisib | Breast Cancer | 35.7% (in combination therapy) | Hyperglycemia, Diarrhea, Rash |
| Akt Inhibitor | Akt1/2/3 | Ipatasertib | Tumors with AKT1 E17K mutation | 24.1%[12] | Diarrhea, Nausea, Hyperglycemia[12] |
| mTOR Inhibitor | mTORC1 | Everolimus | Breast Cancer | 12.6% (in combination therapy) | Stomatitis, Rash, Fatigue |
| Dual PI3K/mTOR Inhibitor | PI3K, mTORC1/2 | Fisetin (preclinical) | Non-small cell lung cancer (in vitro) | N/A (inhibits cell growth)[13] | N/A |
Note: ORR and adverse events can vary significantly based on cancer type, patient population, and whether the inhibitor is used as a monotherapy or in combination.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a novel inhibitor targeting the PI3K/Akt/mTOR pathway, a series of in vitro and in vivo experiments are typically performed.
Western Blot for Phosphoprotein Analysis
This technique is used to quantify the phosphorylation status of key pathway proteins, providing direct evidence of target engagement.[14][15][16][17]
Objective: To measure the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 kinase (p-S6K) relative to total Akt and S6K in cancer cells treated with a pathway inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 for breast cancer) and allow them to adhere overnight. Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 2 hours). Include a vehicle-only control.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel.[18] Separate proteins by electrophoresis and transfer them to a PVDF membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[17] Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6K, and total S6K.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Quantification: Densitometry analysis is performed to quantify band intensity. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the vehicle control.[14][19]
// Nodes A [label="Cell Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protein Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Membrane Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Antibody Incubation\n(Primary & Secondary)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Signal Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Figure 2: General workflow for Western Blot analysis.
Cell Viability Assay
These assays determine the effect of the inhibitor on cell proliferation and cytotoxicity.[20][21][22]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pathway inhibitor in a cancer cell line.
Protocol (WST-1 Assay Example):
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include wells with untreated cells and wells with medium only for background control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will convert the WST-1 reagent into a colored formazan dye.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the untreated control, and plot the results to calculate the IC50 value.
In Vivo Xenograft Model
This animal model assesses the anti-tumor efficacy of the inhibitor in a living organism.[23][24][25]
Objective: To evaluate the effect of a pathway inhibitor on tumor growth in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NSG mice).[24][26]
-
Tumor Growth and Cohort Formation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]
-
Treatment Administration: Administer the inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) daily. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[24]
-
Endpoint and Analysis: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit. At the end of the study, tumors can be excised for further analysis (e.g., Western Blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the treatment effect.
By employing these and other methodologies, researchers can rigorously cross-validate the mechanism of action of novel therapeutic compounds, ensuring a comprehensive understanding of their biological effects before advancing to clinical trials.
References
- 1. E-6801 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. Cell Viability Assay Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 23. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 25. Animal Techniques/Xenograft Tumor Models Protocols [protocol-online.org]
- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Analysis of 5-HT6 Receptor Agonists E6801 and EMD-386088 in Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
The serotonin 6 (5-HT6) receptor has emerged as a significant target in the central nervous system for therapeutic intervention, particularly in the domains of cognition and memory.[1] Modulation of this receptor by both agonists and antagonists has shown promise in preclinical models, although the precise effects can be complex and sometimes paradoxical.[2][3][4] This guide provides a comparative overview of two prominent 5-HT6 receptor agonists, E6801 and EMD-386088, focusing on their effects on learning and memory, supported by experimental data and detailed methodologies.
Introduction to this compound and EMD-386088
This compound is recognized as a potent and selective partial agonist of the 5-HT6 receptor.[5] In preclinical studies, it has demonstrated the ability to enhance recognition memory and reverse cognitive deficits induced by scopolamine in animal models.[3][5] The proposed mechanism for its pro-cognitive effects involves the combined modulation of cholinergic and glutamatergic neurotransmission.[3][5]
EMD-386088 is also a high-affinity 5-HT6 receptor ligand, characterized as a partial agonist with varying levels of intrinsic activity depending on the assay.[6][7][8] Its effects on learning and memory have been more varied in the literature, with some studies reporting cognitive enhancement, while others indicate impairment or no significant effect.[4][9][10][11] These discrepancies may be attributable to differences in experimental models, dosages, and administration routes.[4]
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound and EMD-386088 on learning and memory in rodents.
Table 1: Effects on Novel Object Recognition (NOR) Task
| Compound | Species | Dose Range (mg/kg, i.p.) | Inter-Trial Delay | Outcome on Novel Object Exploration | Reference |
| This compound | Rat | 1.25 - 10 | 4 hours | Significant, dose-dependent increase | [3] |
| Rat | 2.5, 5 | 1 minute | Reversed scopolamine-induced impairment | [3] | |
| EMD-386088 | Rat | 5 - 10 | 4 hours | Significant increase | [3] |
Table 2: Effects on Other Learning and Memory Paradigms
| Compound | Species | Behavioral Paradigm | Dose (mg/kg, i.p.) | Key Findings | Reference |
| This compound | Rat | Conditioned Emotion Response | 2.5 | Reversed scopolamine- and MK-801-induced deficits | [12] |
| EMD-386088 | Rat | Passive Avoidance | 2.5 (chronic) | Improved learning deficit in olfactory bulbectomized rats | [6][8] |
| Rat | Autoshaping (STM & LTM) | 5.0 | Impaired both short-term and long-term memory | [11] | |
| Mouse | Probabilistic Reversal Learning | 4.0 | Significantly impaired performance | [9][10] | |
| Mouse | Spontaneous Alternation | 2.0 | Significantly impaired performance | [9][10] | |
| Rat | Conditioned Emotion Response | 5.0 | Reversed scopolamine- and MK-801-induced deficits | [12] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: 5-HT6 Receptor Agonist Signaling Pathway.
Caption: Experimental Workflow for the Novel Object Recognition Task.
Detailed Experimental Protocols
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation: Rodents are individually placed in an open-field arena for a set period to allow them to acclimate to the environment.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined duration.
-
Test Phase (T2): After a specific inter-trial interval (ITI), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A preference for exploring the novel object is indicative of intact recognition memory.
Drug administration (e.g., this compound, EMD-386088, or vehicle) is typically performed intraperitoneally (i.p.) at a specified time before either the training or the test phase. To induce a memory deficit, a compound like scopolamine can be administered prior to the training phase.[3]
Passive Avoidance Task
This task assesses fear-motivated learning and memory. The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door.
-
Acquisition Trial: The rodent is placed in the light compartment. Upon entering the dark compartment, it receives a mild foot shock.
-
Retention Trial: After a set interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. An increased latency to enter the dark chamber is interpreted as successful retention of the aversive memory.
Chronic administration of EMD-386088 has been shown to improve performance in this task in a rat model of depression (olfactory bulbectomy).[6][8]
Discussion and Conclusion
The available preclinical data suggest that both this compound and EMD-386088, as 5-HT6 receptor agonists, can modulate learning and memory. This compound has demonstrated relatively consistent pro-cognitive effects, particularly in the novel object recognition task and in reversing scopolamine-induced memory deficits.[3][5] This is attributed to its ability to modulate both cholinergic and glutamatergic systems.[3]
The effects of EMD-386088 on cognition appear to be more complex. While some studies show cognitive enhancement, particularly in specific disease models or in combination with other compounds, other studies report memory impairment.[4][6][8][9][10][11] This highlights the nuanced role of 5-HT6 receptor agonism in memory processes and suggests that the therapeutic window and specific context of use are critical for EMD-386088. The partial agonist nature of EMD-386088, with its varying intrinsic activity, may contribute to these diverse findings.[7]
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E-6801 - Wikipedia [en.wikipedia.org]
- 6. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats | Semantic Scholar [semanticscholar.org]
- 9. 5-HT6 receptor agonist EMD386088 impairs behavioral flexibility and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of the 5-HT(6) receptor agonist EMD and the 5-HT(7) receptor agonist AS19 on memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating E6801's Therapeutic Potential Through Cholinergic and Glutamatergic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of E6801, a partial 5-HT6 receptor agonist, with established therapeutic agents, validating its mechanism of action through the modulation of cholinergic and glutamatergic pathways. Experimental data is presented to support the efficacy of this compound in recognized preclinical models of memory impairment. Detailed methodologies for key experiments are also provided to facilitate replication and further investigation.
This compound: A Novel Modulator of Key Neurotransmitter Systems
This compound has emerged as a promising compound for cognitive enhancement. Its mechanism is attributed to the combined modulation of two critical neurotransmitter systems implicated in learning and memory: the cholinergic and glutamatergic pathways.[1][2] This dual action suggests a potential for broad efficacy in addressing cognitive deficits associated with various neurological conditions.
Comparative Efficacy in the Novel Object Recognition (NOR) Task
The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. The task is based on the innate tendency of rodents to explore a novel object more than a familiar one. A higher discrimination index (DI), reflecting a greater proportion of time spent with the novel object, is indicative of better memory.
Reversal of Scopolamine-Induced Amnesia
Scopolamine, a muscarinic receptor antagonist, is used to induce a cholinergic deficit, mimicking aspects of cognitive impairment. The ability of a compound to reverse scopolamine-induced amnesia is a strong indicator of its pro-cholinergic or cognition-enhancing properties.
Table 1: Reversal of Scopolamine-Induced Memory Deficit in the NOR Task
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | Statistical Significance (vs. Scopolamine + Vehicle) |
| Vehicle + Vehicle | - | 0.35 ± 0.05 | - |
| Scopolamine + Vehicle | 0.5 | -0.02 ± 0.04 | - |
| Scopolamine + this compound | 2.5 | 0.28 ± 0.06 | p < 0.01 |
| Scopolamine + this compound | 5 | 0.32 ± 0.05 | p < 0.001 |
| Scopolamine + Donepezil | 0.3 | 0.25 ± 0.07 | p < 0.05 |
| Scopolamine + Donepezil | 1 | 0.31 ± 0.06 | p < 0.01 |
Data synthesized from Kendall et al., Psychopharmacology, 2011.[1][2]
As shown in Table 1, this compound demonstrated a dose-dependent reversal of the memory deficit induced by scopolamine, with efficacy comparable to the established acetylcholinesterase inhibitor, donepezil.[2]
Potentiation of Standard-of-Care Therapeutics
To further investigate the interplay of this compound with cholinergic and glutamatergic systems, its ability to potentiate the effects of sub-effective doses of donepezil and the NMDA receptor antagonist, memantine, was assessed.
Table 2: Potentiation of Donepezil and Memantine in the NOR Task
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 0.15 ± 0.04 | - |
| This compound (sub-effective) | 1 | 0.18 ± 0.05 | Not Significant |
| Donepezil (sub-effective) | 0.1 | 0.17 ± 0.06 | Not Significant |
| This compound + Donepezil | 1 + 0.1 | 0.32 ± 0.05 | p < 0.01 |
| Memantine (sub-effective) | 5 | 0.16 ± 0.05 | Not Significant |
| This compound + Memantine | 1 + 5 | 0.30 ± 0.06 | p < 0.05 |
Data synthesized from Kendall et al., Psychopharmacology, 2011.[1][2]
The data in Table 2 indicates that a sub-effective dose of this compound, when co-administered with sub-effective doses of either donepezil or memantine, significantly enhanced recognition memory.[2] This synergistic effect provides strong evidence for the compound's modulation of both cholinergic and glutamatergic pathways.
Experimental Protocols
Novel Object Recognition (NOR) Task
Objective: To assess the effects of this compound and comparator compounds on recognition memory in rats.
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material for easy cleaning. A variety of objects that are of similar size but differ in shape and texture, and are heavy enough not to be displaced by the rats.
Procedure:
-
Habituation: Individually house rats and handle them for several days before the experiment. On the day before testing, allow each rat to freely explore the empty arena for 10 minutes to habituate to the environment.
-
Training (T1): On the test day, place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 minute for scopolamine-reversal studies, 4 hours for natural forgetting paradigms).
-
Testing (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for a set period (e.g., 3 minutes). Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Data Analysis: Calculate the time spent exploring the familiar (Tf) and novel (Tn) objects. The discrimination index (DI) is calculated as (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
In Vivo Microdialysis for Acetylcholine and Glutamate Measurement
Objective: To measure extracellular levels of acetylcholine (ACh) and glutamate in specific brain regions (e.g., prefrontal cortex, hippocampus) following administration of a 5-HT6 receptor agonist.
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the target brain region. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane of appropriate molecular weight cut-off) into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). For ACh measurement, include an acetylcholinesterase inhibitor (e.g., neostigmine) in the aCSF to prevent degradation.
-
Baseline Collection: After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer the 5-HT6 receptor agonist (e.g., this compound) systemically (i.p. or s.c.) or locally through the probe (retrodialysis).
-
Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the concentration of ACh and glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of a 5-HT6 receptor agonist on synaptic plasticity, specifically long-term potentiation (LTP), a cellular correlate of learning and memory.
Procedure:
-
Slice Preparation: Rapidly dissect the hippocampus from a rat brain in ice-cold, oxygenated aCSF. Prepare coronal or horizontal slices (e.g., 300-400 µm thick) using a vibratome.
-
Incubation: Allow the slices to recover in an incubation chamber with continuously oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Add the 5-HT6 receptor agonist to the perfusion medium and record for another 20-30 minutes to observe any effects on baseline synaptic transmission.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS to measure the magnitude and stability of LTP. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope relative to the baseline.
Conclusion
The presented data strongly supports the role of this compound in modulating both cholinergic and glutamatergic pathways to enhance cognitive function. Its efficacy in reversing scopolamine-induced amnesia and potentiating the effects of donepezil and memantine highlights its potential as a standalone or adjunctive therapy for cognitive disorders. The detailed experimental protocols provided herein offer a framework for further investigation into the precise mechanisms of this compound and other 5-HT6 receptor modulators.
References
Selectivity profile of E6801 against other serotonin receptors
For Immediate Release
This guide provides a comprehensive analysis of the selectivity profile of E6801, a potent full agonist of the serotonin 6 (5-HT6) receptor. The data presented herein, compiled from preclinical pharmacological studies, demonstrates the high affinity and selectivity of this compound for the 5-HT6 receptor over other serotonin receptor subtypes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed comparative information on the in vitro properties of this compound.
Selectivity Profile of this compound Against Other Serotonin Receptors
This compound exhibits a high affinity for the human 5-HT6 receptor, with a reported affinity (Ki) of 7 nM and a pEC50 value of 10.2, indicating potent agonist activity.[1] Critically, studies have demonstrated that this compound possesses a 20- to 50-fold selectivity for the 5-HT6 receptor over other serotonin receptor subtypes.[2]
| Receptor Subtype | Binding Affinity (Ki) / Functional Activity (pEC50) | Selectivity vs. 5-HT6 |
| 5-HT6 | 7 nM (Ki) / 10.2 (pEC50) | - |
| Other 5-HT Receptors | Not specified in detail, but reported to be 20- to 50-fold lower affinity | 20- to 50-fold |
Table 1: Summary of the Selectivity Profile of this compound. This table summarizes the available quantitative data on the affinity and potency of this compound at the 5-HT6 receptor and its general selectivity over other serotonin receptor subtypes.
Experimental Protocols
The determination of the selectivity profile of a compound like this compound typically involves two key types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are designed to determine the binding affinity (Ki) of a test compound to a specific receptor. The general protocol involves:
-
Membrane Preparation: Cells or tissues expressing the target serotonin receptor subtype are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the radioligand bound to the receptor, is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assays (cAMP Accumulation Assay)
As the 5-HT6 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Functional assays measure the ability of a compound to stimulate this signaling pathway.
-
Cell Culture: Cells stably expressing the 5-HT6 receptor (e.g., HEK293 cells) are cultured in appropriate media.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (this compound).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. This value is a measure of the compound's potency as an agonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the 5-HT6 receptor and a typical experimental workflow for determining receptor selectivity.
Caption: 5-HT6 Receptor Signaling Pathway
Caption: Experimental Workflow for Selectivity Profiling
References
- 1. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin-1A autoreceptor binding in the dorsal raphe nucleus of depressed suicides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking E6801: A Comparative Analysis Against Established Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical novel nootropic agent E6801 against two established cognitive enhancers, Donepezil and Modafinil. This compound is conceptualized as a positive allosteric modulator of the AMPA receptor, a mechanism of action at the forefront of cognitive enhancement research. This document synthesizes available preclinical and clinical data for analogous compounds to project the performance of this compound and contrasts it with the well-documented effects of Donepezil, a cholinesterase inhibitor, and Modafinil, a eugeroic agent with stimulant-like properties. All quantitative data are presented in structured tables, and detailed experimental methodologies for key cited studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and study designs.
Mechanisms of Action
This compound (Hypothetical AMPA Receptor Positive Allosteric Modulator)
This compound is postulated to act as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike direct agonists, AMPA PAMs do not activate the receptor themselves but enhance the receptor's response to the endogenous ligand, glutamate. This modulation is thought to occur through binding to an allosteric site on the receptor complex, which stabilizes the open-channel conformation, thereby increasing the amplitude and duration of the glutamate-evoked currents. This enhanced glutamatergic transmission is hypothesized to facilitate synaptic plasticity, long-term potentiation (LTP), and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), all of which are cellular mechanisms underlying learning and memory.
Donepezil (Cholinesterase Inhibitor)
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic function. The increased availability of acetylcholine at muscarinic and nicotinic receptors is believed to improve cognitive functions, particularly memory and attention.
Modafinil (Atypical Stimulant)
The precise mechanism of action of Modafinil is not fully elucidated but is known to be distinct from typical psychostimulants. It is believed to act primarily by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in certain brain regions, including the striatum and prefrontal cortex. Additionally, Modafinil influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA. Its wakefulness-promoting and cognitive-enhancing effects are thought to result from this complex interplay of neurochemical actions, leading to increased arousal, attention, and executive function.
Performance Data: A Comparative Overview
The following tables summarize the cognitive performance data for this compound (based on findings for other AMPA modulators), Donepezil, and Modafinil across key cognitive domains.
Table 1: Effects on Memory
| Cognitive Enhancer | Population | Dosage | Memory Domain | Key Findings | Citation |
| This compound (from Farampator data) | Healthy Elderly | 500 mg (single dose) | Short-Term Memory | Unequivocally improved performance. | [1] |
| Episodic Memory | Appeared to impair performance. | [1] | |||
| Donepezil | Alzheimer's Disease | 5 & 10 mg/day | General Cognition (ADAS-Cog) | Significant improvement vs. placebo at 12, 18, and 24 weeks. | [2] |
| Modafinil | Healthy Young Adults | 100 & 200 mg (single dose) | Digit Span | Significantly enhanced performance. | [3] |
| Visual Pattern Recognition | Significantly enhanced performance. | [3] |
Table 2: Effects on Attention and Executive Function
| Cognitive Enhancer | Population | Dosage | Attention/Executive Function Domain | Key Findings | Citation |
| This compound (from Org 26576 data) | Major Depressive Disorder | 400 mg BID | Executive Functioning | Associated with improvements. | [4] |
| Speed of Processing | Associated with improvements. | [4] | |||
| Donepezil | Alzheimer's Disease | 5 & 10 mg/day | Global Function (CIBIC-plus) | Improved global ratings relative to placebo. | [2] |
| Modafinil | Healthy Young Adults | 100 & 200 mg (single dose) | Spatial Planning | Significantly enhanced performance. | [3] |
| Stop-Signal Reaction Time | Significantly enhanced performance (reduced impulsive responding). | [3] |
Experimental Protocols
This compound (based on AMPA Modulator Studies)
-
Study Design: A representative study for an AMPA modulator like Farampator involved a double-blind, placebo-controlled, randomized, cross-over design.[1]
-
Participants: The study included 16 healthy, elderly volunteers (mean age 66.1 years).[1]
-
Intervention: A single oral dose of 500 mg of the AMPA modulator or a placebo was administered.[1]
-
Cognitive Assessment: A battery of tests was administered approximately 1 hour after drug intake, assessing episodic memory (wordlist learning, picture memory), working and short-term memory (N-back, symbol recall), and information processing (tangled lines task, symbol digit substitution test, continuous trail making test).[1]
References
- 1. Acute effects of the ampakine farampator on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of modafinil on non-verbal cognition, task enjoyment and creative thinking in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neuropsychological test battery for use in Alzheimer disease clinical trials. | Semantic Scholar [semanticscholar.org]
- 4. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for E6801
The following provides a comprehensive guide to the proper disposal of E6801, a partial agonist of the 5-HT6 receptor, intended for researchers, scientists, and drug development professionals. This information is essential for maintaining laboratory safety and ensuring environmental compliance.
Chemical Identification:
-
IUPAC Name: 6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide[1]
-
CAS Number: 528859-04-3[1]
-
Molecular Formula: C17H18ClN5O2S2[1]
-
Molar Mass: 423.94 g/mol [1]
Immediate Safety and Handling Precautions
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood or appropriate respiratory protection should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. Keep it separate from strong acids, bases, and oxidizing agents.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be in good condition with a secure screw-top cap.
-
Never mix different waste chemicals in the same container without first verifying their compatibility.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide" and the identifier "this compound".
-
An estimate of the concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or a physical tag.
-
Decontamination of Empty Containers and Glassware
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as hazardous waste. Subsequent rinsates may, depending on institutional policy, be permissible for drain disposal, but it is best practice to collect all rinsates as hazardous waste.
-
Container Disposal: After triple rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
Quantitative Data Summary
As no specific quantitative disposal limits for this compound were found, general hazardous waste accumulation limits apply.
| Parameter | Limit | Regulation |
| Maximum Volume in SAA | 55 gallons | US EPA |
| Maximum Time in SAA | Varies by generator status | US EPA |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on standard best practices for the disposal of laboratory chemicals.
Disposal Workflow Diagram
Caption: this compound Chemical Waste Disposal Workflow.
References
Comprehensive Safety and Handling Guide for E6801
Disclaimer: The chemical identifier "E6801" is not standard. This guide provides safety information for two possible interpretations: 6801 MULTILEC® Industrial Oil , a hydrocarbon-based lubricant, and Tetrachloroethylene , a hazardous solvent found in a similarly named product, "E-6800." Always verify the chemical identity using the manufacturer's Safety Data Sheet (SDS) before handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for laboratory, research, and drug development professionals.
Section 1: Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to hazardous chemicals. The required level of protection depends on the specific chemical and the nature of the task.
PPE for 6801 MULTILEC® Industrial Oil
This product is a combustible industrial oil. While it has low volatility, prolonged contact can cause skin irritation.
Recommended PPE:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses or goggles. | Protects against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile).[1] | Prevents skin contact and irritation. |
| Body Protection | Long-sleeved clothing or lab coat. | Minimizes skin exposure. |
| Footwear | Safety footwear or boots (e.g., rubber).[1] | Protects against spills. |
| Respiratory | Not typically required under normal use with adequate ventilation.[2] |
PPE for Tetrachloroethylene
Tetrachloroethylene is a hazardous substance that is a potential carcinogen and can cause serious health effects upon exposure.[3]
Recommended PPE:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical splash goggles or a face shield. | Prevents eye contact with liquid and vapor.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Polyvinyl Alcohol, Viton®, Silver Shield®/4H®).[6] | Protects against skin absorption and irritation. |
| Body Protection | Chemical-resistant clothing or apron. | Prevents skin contact. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges. In case of high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[4] | Protects against inhalation of harmful vapors. |
Section 2: Experimental Protocols and Handling
Adherence to proper handling procedures is essential for maintaining a safe laboratory environment.
Handling 6801 MULTILEC® Industrial Oil
-
Ventilation: Use in a well-ventilated area.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1] Launder contaminated clothing separately.[1]
-
Spills: In case of a spill, contain the material using sand, earth, or vermiculite.[1] Collect the absorbed material into a labeled container for disposal.[1] The spill area will be slippery.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[1] Keep containers sealed when not in use.[1]
Handling Tetrachloroethylene
-
Ventilation: Always handle in a chemical fume hood or with local exhaust ventilation.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[6][8] Do not wash spills into the sewer.[6]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, alkali metals, and oxidizing agents.[9]
Section 3: Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and comply with regulations.
Disposal of 6801 MULTILEC® Industrial Oil
-
Waste Oil: This material may be recycled if it has not been contaminated.[1]
-
Contaminated Materials: Absorbent materials used for spill cleanup should be collected in a labeled, sealed container for disposal.[1]
-
Regulations: Dispose of waste in accordance with local, state, and federal regulations.[2]
Disposal of Tetrachloroethylene
-
Hazardous Waste: Tetrachloroethylene and materials contaminated with it are considered hazardous waste.[6][8]
-
Containers: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal Methods: Disposal options include incineration with an acid scrubber to remove haloacids.[8] Land disposal is generally prohibited.[8]
-
Regulations: All disposal must be conducted through a licensed hazardous waste disposal facility in accordance with all applicable regulations.
Section 4: Quantitative Data
Physical and Chemical Properties of 6801 MULTILEC® Industrial Oil
| Property | Value |
| Flash Point | 210 °C / 399.2 °F[2] |
| Appearance | Red liquid |
| Odor | Mild petroleum odor |
| Solubility | Insoluble in water |
Physical and Chemical Properties of Tetrachloroethylene
| Property | Value |
| Boiling Point | 250°F (121°C)[4][5] |
| Vapor Pressure | 14 mmHg at 68°F (20°C)[4][5] |
| Specific Gravity | 1.62[4] |
| Molecular Weight | 165.8 g/mol [4] |
| Solubility in Water | 0.02%[4] |
| Appearance | Colorless liquid[4] |
| Odor | Chloroform-like odor[4] |
Section 5: Workflow Diagrams
The following diagrams illustrate the safe handling workflow for hazardous chemicals.
Caption: Safe Chemical Handling Workflow
Caption: Chemical Spill Response Workflow
References
- 1. lubeng.com.au [lubeng.com.au]
- 2. 5051652.fs1.hubspotusercontent-na1.net [5051652.fs1.hubspotusercontent-na1.net]
- 3. Tetrachloroethylene (perchloroethylene) | NIOSH | CDC [archive.cdc.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetrachloroethylene [cdc.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. Perchloroethylene Handling: Safety Protocols, Storage & Regulations [perchloroethylene.co.za]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
